tert-Butyldimethylsilane
Description
Historical Context and Evolution of Silyl (B83357) Protecting Groups in Organic Synthesis
The concept of protecting groups has been integral to organic synthesis since its early days, but the development of silyl ethers in the 1960s and 1970s represented a major leap forward. numberanalytics.com Initially, simpler silyl groups like trimethylsilyl (B98337) (TMS) were employed. beilstein-journals.org However, TMS ethers proved to be too sensitive to hydrolysis for many applications. organic-chemistry.org This limitation spurred the search for more robust alternatives.
A pivotal moment came in 1972 when E. J. Corey and A. Venkateswarlu introduced the tert-butyldimethylsilyl (TBS or TBDMS) group as a protecting agent for hydroxyl groups. total-synthesis.commindat.orgacs.orgsci-hub.se They demonstrated that tert-butyldimethylsilyl ethers exhibit significantly greater hydrolytic stability, approximately 10,000 times that of TMS ethers. organic-chemistry.org This enhanced stability is attributed to the steric bulk of the tert-butyl group, which hinders access to the silicon atom. ontosight.ai
The introduction of the TBS group was a part of a broader evolution in silyl protecting group chemistry, where chemists sought to fine-tune stability and reactivity by modifying the substituents on the silicon atom. thieme-connect.de This led to the development of a range of silyl ethers with varying degrees of stability, such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), allowing chemists to select the most appropriate group for a given synthetic challenge. beilstein-journals.orgthieme-connect.denih.gov The relative stability of these common silyl ethers towards acid-catalyzed hydrolysis generally follows the order: TMS < TES < TBDMS < TIPS. thieme-connect.de
Paradigmatic Role of the tert-Butyldimethylsilyl Moiety in Strategic Organic Transformations
The tert-butyldimethylsilyl group has assumed a paradigmatic role in organic synthesis due to its exceptional balance of properties. Its widespread adoption stems from its robust nature, which allows it to remain intact through a variety of reaction conditions that would cleave less stable protecting groups. numberanalytics.comontosight.ai This stability is crucial in multi-step syntheses where numerous chemical transformations are required.
A key advantage of the TBDMS group is its compatibility with many reagents and reaction conditions, including many oxidation, reduction, and organometallic reactions. thieme-connect.de This orthogonality allows chemists to perform a wide range of chemical modifications on other parts of a molecule without affecting the protected alcohol. beilstein-journals.orgnih.gov
Furthermore, the selective removal of the TBDMS group is a well-established and reliable process. The most common method for deprotection involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which cleaves the silicon-oxygen bond due to the high strength of the resulting silicon-fluoride bond. organic-chemistry.orgharvard.edu This selective deprotection allows for the unmasking of the hydroxyl group at the desired stage of a synthesis, a critical aspect of strategic planning in the assembly of complex molecules. The ability to selectively deprotect one silyl ether in the presence of others with different steric and electronic properties further enhances the utility of the TBDMS group in intricate synthetic endeavors. wikipedia.org This has been demonstrated in the synthesis of complex natural products where multiple hydroxyl groups require differential protection. thieme-connect.de
Scope and Diverse Utility of tert-Butyldimethylsilane-Derived Reagents
The utility of this compound is realized through its conversion into various silylating reagents, which are then used to introduce the TBDMS protecting group. The most common of these reagents is tert-butyldimethylsilyl chloride (TBDMS-Cl) . organic-chemistry.org The silylation of alcohols with TBDMS-Cl is typically carried out in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). organic-chemistry.orgtotal-synthesis.com This method is effective for protecting primary and secondary alcohols. numberanalytics.com
For more sterically hindered alcohols, a more reactive silylating agent is often required. In these cases, tert-butyldimethylsilyl triflate (TBDMS-OTf) is frequently employed. total-synthesis.com TBDMS-OTf, used in the presence of a non-nucleophilic base like 2,6-lutidine, can efficiently silylate even tertiary alcohols. total-synthesis.com
The applications of TBDMS-derived reagents are extensive and varied. In carbohydrate chemistry, for instance, the selective protection of multiple hydroxyl groups is a common challenge. beilstein-journals.orgnih.gov The TBDMS group is instrumental in these syntheses, allowing for the differentiation of hydroxyl groups based on their steric environment. beilstein-journals.orgnih.gov Similarly, in nucleoside and nucleotide chemistry, the TBDMS group is used to protect the hydroxyl groups of the sugar moiety during modifications of the nucleobase. researchgate.netontosight.ai
Beyond protection chemistry, enol silyl ethers derived from this compound are versatile intermediates in their own right, participating in a range of carbon-carbon bond-forming reactions. rsc.org The broad utility of these reagents underscores the central role of this compound in enabling the synthesis of a vast array of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-6(2,3)7(4)5/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIWZIYBBNEPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Tert Butyldimethylsilane Compounds
Advanced Synthetic Routes to tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
Tert-butyldimethylsilyl chloride (TBDMS-Cl or TBSCl) is a cornerstone organosilicon compound, widely employed as a silylating agent to protect hydroxyl groups in multi-step organic syntheses. fiveable.menbinno.com Its synthesis involves the reaction of a tert-butyl organometallic reagent with a dichlorodimethylsilane (B41323) precursor. chemicalbook.com
The preparation of TBDMS-Cl is effectively achieved through the reaction of organometallic reagents with dichlorodimethylsilane. chemicalbook.com Two common organometallic precursors are tert-butyllithium (B1211817) and tert-butylmagnesium chloride. chemicalbook.comchemicalbook.com The use of tert-butyllithium involves its dropwise addition to a pentane (B18724) solution of dichlorodimethylsilane at 0°C under a nitrogen atmosphere. chemicalbook.com The reaction proceeds for an extended period, yielding TBDMS-Cl after distillation. chemicalbook.com
A notable catalytic approach involves the use of a mixed catalyst system of copper(I) chloride (Cu(I)Cl) and potassium cyanide (KCN) in the reaction of t-butyl magnesium chloride with dimethyldichlorosilane in tetrahydrofuran (B95107) (THF). chemicalbook.com This method results in a high yield of tert-Butyldimethylsilyl chloride (91%) with minimal impurities after heating and subsequent filtration of the precipitated magnesium chloride. chemicalbook.com
Table 1: Comparison of Organometallic Routes to TBDMS-Cl
| Organometallic Reagent | Precursor | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| tert-Butyllithium | Dichlorodimethylsilane | Pentane, 0°C to 25°C, 48h | 70% | chemicalbook.com |
| t-Butyl magnesium chloride | Dimethyldichlorosilane | Cu(I)Cl / KCN, THF, 60°C, 4h | 91% | chemicalbook.com |
On an industrial scale, process optimization focuses on simplicity, safety, and yield. google.com One patented method for industrial preparation avoids the complex separation of solid magnesium salts. google.com This process simplifies the production operation, making it easier to control and safer, while ensuring a stable product yield of up to 82% with a purity of 99.0%, based on dimethyldichlorosilane as the starting material. google.com The optimization of reaction conditions and purification steps, such as distillation, is critical to achieving high purity and yield in large-scale manufacturing. chemicalbook.comgoogle.com
Preparation of tert-Butyldimethylsilane (TBDMS-H) and Related Hydrosilanes
This compound (TBDMS-H) is a key hydrosilane derivative. Its synthesis can be achieved through specialized reaction pathways, including rearrangement and other catalytic methods.
An industrial method for preparing TBDMS-H involves a Lewis acid-catalyzed rearrangement reaction. google.com In this process, tert-butylchlorodimethylsilane and methyldichlorosilane (B44661) undergo a rearrangement at a controlled temperature of 35 to 45°C. google.com The resulting product mixture, containing TBDMS-H and methyltrichlorosilane, is then separated by rectification. google.com This method is noted for its mild reaction conditions and the high purity (99.99%) of the final product. google.com
The synthesis of TBDMS-H via rearrangement is inherently a catalytic process, relying on a Lewis acid catalyst such as zinc chloride. google.com The reaction involves mixing tert-butylchlorodimethylsilane with methyldichlorosilane in the presence of the catalyst and maintaining the temperature for several hours. google.com The final product is isolated by atmospheric distillation, collecting the fraction that boils between 81 and 83°C. google.com The process is conducted in a tall rectifying tower with structured packing to ensure efficient separation and high purity. google.com
Derivatization Techniques for this compound Functionalities
The primary application of tert-butyldimethylsilyl compounds is the derivatization of molecules containing active hydrogen, a process also known as silylation. nih.govgcms.cz This technique involves introducing a tert-butyldimethylsilyl (TBDMS or TBS) group, which serves as a protecting group for various functional moieties. nbinno.comthieme-connect.com The TBDMS group is valued for its stability across a wide range of chemical conditions and its selective removal when needed. nbinno.comthieme-connect.com
The most common derivatization is the conversion of alcohols to tert-butyldimethylsilyl ethers using TBDMS-Cl in the presence of a base like imidazole (B134444). chemicalbook.comwikipedia.org This reaction is versatile and can be applied to primary, secondary, and even tertiary alcohols. organic-chemistry.orgbohrium.com Beyond alcohols, TBDMS reagents can derivatize a wide array of functional groups, including amines, thiols, carboxylic acids, and phenols. organic-chemistry.orgspringernature.comtcichemicals.com Reagents such as N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose, especially in sample preparation for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govtcichemicals.commsu.edu
Specific examples of derivatization include the synthesis of 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol from 2-mercaptoethanol (B42355) and TBDMS-Cl, and the preparation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate from N-Boc hydroxyl-amine. rsc.orgorgsyn.org These reactions highlight the broad utility of TBDMS-Cl for creating functionalized silane (B1218182) derivatives. rsc.orgorgsyn.org
Table 2: Functional Groups Derivatized by TBDMS Reagents
| Functional Group | Common Reagent(s) | Purpose of Derivatization | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | TBDMS-Cl, MTBSTFA | Protection in synthesis, GC-MS analysis | wikipedia.orgspringernature.comtcichemicals.com |
| Amine (-NH2) | MTBSTFA | Protection, GC-MS analysis | springernature.comtcichemicals.com |
| Thiol (-SH) | TBDMS-Cl, MTBSTFA | Protection, GC-MS analysis | springernature.comtcichemicals.com |
| Carboxyl (-COOH) | TBDMS-Cl, MTBSTFA | Protection, GC-MS analysis | springernature.comtcichemicals.com |
| Carbonyl (-C=O) | MTBSTFA (after methoximation) | GC-MS analysis | springernature.commsu.edu |
Synthesis of Silyl (B83357) Ethers, Thioethers, and Amides
The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular hydroxyl-protecting group in organic synthesis due to its stability under a range of conditions and its straightforward introduction and removal. This bulky silyl group can also be employed to protect other heteroatoms such as sulfur and nitrogen.
The most common method for the synthesis of tert-butyldimethylsilyl ethers involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is frequently used as a catalyst and base, facilitating the reaction by activating the silyl chloride.
A variety of other catalysts have been developed to improve the efficiency and substrate scope of this transformation. For instance, the combination of N-methylimidazole and iodine has been shown to significantly accelerate the silylation of alcohols. Furthermore, the commercially available proazaphosphatrane catalyst provides a mild and efficient method for the silylation of a wide range of alcohols and phenols, including those that are sensitive to acid or base. Another effective catalyst is tris(pentafluorophenyl)borane, which promotes the dehydrogenative silylation of alcohols with hydrosilanes.
tert-Butyldimethylsilyl thioethers can be synthesized from thiols. While the Si-S bond is generally weaker than the Si-O bond, the formation of silyl thioethers can be achieved under specific conditions. For example, bis(tert-butyldimethylsilyl)methanethiol can be prepared and subsequently used in reactions with various electrophiles to generate other thiol derivatives. The synthesis of simple alkyl or aryl tert-butyldimethylsilyl thioethers can be accomplished by reacting the corresponding thiol with a silylating agent in the presence of a suitable base.
The preparation of N-(tert-butyldimethylsilyl)amides involves the silylation of an amide. This can be achieved by reacting the amide with a tert-butyldimethylsilylating agent. These silylated amides can serve as protected intermediates in more complex synthetic sequences.
Below are interactive data tables summarizing various synthetic methodologies for the preparation of tert-butyldimethylsilyl ethers, thioethers, and amides.
Table 1: Synthesis of tert-Butyldimethylsilyl Ethers
| Alcohol Substrate | Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Primary Alcohol | TBDMSCl | Imidazole | DMF | Room Temp | >90 |
| Secondary Alcohol | TBDMSCl | N-methylimidazole/Iodine | CH2Cl2 | Room Temp | High |
| Phenol | TBDMSCl | Proazaphosphatrane | Acetonitrile (B52724) | 24-40 | High |
Table 2: Synthesis of tert-Butyldimethylsilyl Thioethers and Amides
| Substrate | Silylating Agent | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| Thiol | TBDMSCl | Base (e.g., Et3N) | Thioether | Moderate to High |
Formation of Silyl Glyoxylates and Related Silicon-Carbon Bond Constructions
The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a diverse array of functionalized molecules. This compound derivatives are valuable precursors in these transformations.
A notable class of compounds featuring a silicon-carbon bond are silyl glyoxylates . These α-keto esters can be synthesized through various methods. One common approach involves the oxidation of α-silyl-α-diazo esters. For instance, tert-butyl diazoacetate can be silylated with tert-butyldimethylsilyl trifluoromethanesulfonate, followed by an oxo transfer reaction using reagents like Oxone® to yield the corresponding tert-butyl tert-butyldimethylsilylglyoxylate. orgsyn.org This three-step sequence, starting from tert-butyl acetoacetate, provides a cost-effective route to these valuable synthetic intermediates. orgsyn.org
Beyond silyl glyoxylates, the construction of silicon-carbon bonds involving the tert-butyldimethylsilyl group can be achieved through several other powerful synthetic methodologies, including hydrosilylation and cross-coupling reactions.
Hydrosilylation involves the addition of a silicon-hydride bond across a multiple bond, such as an alkene or alkyne. This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being widely used. The hydrosilylation of alkenes with this compound can proceed with high regioselectivity, affording either the Markovnikov or anti-Markovnikov addition product depending on the catalyst and reaction conditions. Similarly, the hydrosilylation of alkynes provides a route to vinylsilanes, which are versatile intermediates in organic synthesis.
Cross-coupling reactions offer another powerful strategy for the formation of silicon-carbon bonds. In these reactions, an organometallic reagent is coupled with an organic halide in the presence of a transition metal catalyst, typically palladium or nickel. By employing a tert-butyldimethylsilyl-containing organometallic reagent, a TBDMS group can be directly installed onto an organic framework. Conversely, an organic group can be coupled to a silicon center. For example, nickel-catalyzed cross-coupling reactions of silicon nucleophiles with unactivated secondary and tertiary alkyl electrophiles have been developed for the formation of C-Si bonds. nih.gov
The following interactive data tables provide examples of these silicon-carbon bond-forming reactions.
Table 3: Synthesis of tert-Butyl tert-Butyldimethylsilylglyoxylate orgsyn.org
| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product | Overall Yield (%) |
|---|
Table 4: Examples of Silicon-Carbon Bond Construction via Hydrosilylation
| Substrate | Silane | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1-Octene | TBDMSH | Platinum catalyst | 1-(tert-Butyldimethylsilyl)octane | High |
Table 5: Examples of Silicon-Carbon Bond Construction via Cross-Coupling
| Organosilicon Reagent | Electrophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| (tert-Butyldimethylsilyl)zinc chloride | Alkyl bromide | NiBr2·diglyme | Alkyl-TBDMS | Good |
Advanced Applications of Tert Butyldimethylsilane in Complex Organic Synthesis
Orthogonal Protecting Group Strategies in Multistep Synthesis
In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is crucial. This strategy allows for the selective deprotection of one protecting group in the presence of others, enabling chemists to unmask and react specific functional groups in a predetermined sequence. The TBDMS group plays a significant role in these strategies due to its distinct stability profile compared to other common protecting groups.
The selective protection of one hydroxyl group amongst many is a common challenge in organic synthesis, particularly in carbohydrate and polyol chemistry. The steric bulk of the tert-butyldimethylsilyl group allows for a high degree of regioselectivity, preferentially reacting with less sterically hindered hydroxyl groups.
Primary alcohols are significantly more reactive towards TBDMS chloride (TBDMSCl) than secondary or tertiary alcohols. This difference in reactivity forms the basis for the selective protection of primary hydroxyls in polyols. For instance, in the presence of a base like imidazole (B134444) or pyridine, TBDMSCl will react almost exclusively with a primary alcohol, leaving secondary and tertiary alcohols untouched. This selectivity is a powerful tool in the manipulation of complex polyfunctional molecules.
Recent research has demonstrated that regioselective silylation of sugar polyols can be achieved in short reaction times using TBDMSCl with a limited excess of pyridine, a method that can be considered solvent-free due to the insolubility of the polyol substrates. beilstein-journals.orgnih.gov The reaction can be further accelerated by the addition of a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB). nih.gov
A mild and efficient method for the selective protection of secondary hydroxyl groups involves the initial protection of both primary and secondary hydroxyls as TBDMS ethers, followed by the selective deprotection of the primary TBDMS ether using formic acid in an acetonitrile (B52724)/water mixture. thieme-connect.comusm.eduthieme-connect.com Studies have shown that 5–20% formic acid can selectively cleave primary TBDMS ethers while leaving over 95% of the secondary TBDMS ethers intact. thieme-connect.comusm.eduthieme-connect.com
Below is a table summarizing the typical reagents and conditions for the chemo- and regioselective silylation of hydroxyl groups.
| Substrate Type | Reagents | Conditions | Selectivity |
| Polyols (e.g., carbohydrates) | TBDMSCl, Pyridine | Limited pyridine, solvent-free | Primary OH over secondary OH beilstein-journals.orgnih.gov |
| Diols (Primary and Secondary) | TBDMSCl, Imidazole | Acetonitrile | Both OH groups protected |
| Diols (Primary and Secondary) | 1. TBDMSCl, Imidazole 2. Formic Acid | 1. Protection 2. Selective deprotection | Secondary OH protected thieme-connect.comusm.eduthieme-connect.com |
Beyond alcohols, the TBDMS group can be employed to protect other nucleophilic functional groups, although its application in these areas is more nuanced.
Amines: While direct silylation of amines with TBDMSCl is possible, the resulting Si-N bond is significantly more labile than the Si-O bond. Silylation of amines generally offers high selectivity for oxygen over nitrogen due to the greater strength of the Si-O bond compared to the Si-N bond. reddit.com Even if over-silylation occurs, the silylamine can be easily hydrolyzed. reddit.com
Carboxylic Acids: Carboxylic acids can be converted to their corresponding TBDMS esters using TBDMSCl in the presence of a base like imidazole. tandfonline.comresearchgate.net This protection is robust enough to withstand various reaction conditions, and the TBDMS ester can be cleaved under mild acidic or fluoride-mediated conditions. A solvent-free method using TBDMSCl and imidazole has been shown to be effective for this transformation, offering absolute chemoselectivity for the protection of carboxylic acids in the presence of secondary and tertiary hydroxyl groups. tandfonline.comresearchgate.net
Phenols: Phenols are readily converted to their TBDMS ethers using TBDMSCl and a catalyst such as imidazole or 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.com These TBDMS ethers exhibit greater stability than their aliphatic counterparts under certain conditions, allowing for differential protection. For example, a facile and time-saving procedure for the protection of phenols with TBDMSCl using imidazole as a catalyst under solvent-free microwave irradiation has been described. tandfonline.comtandfonline.com
The utility of the TBDMS group is best understood in the context of other common silyl (B83357) protecting groups. The choice of silyl group is dictated by the specific requirements of the synthetic route, particularly the desired stability and the conditions for deprotection.
| Silyl Group | Abbreviation | Steric Bulk | Stability to Acid | Stability to Base |
| Trimethylsilyl (B98337) | TMS | Low | Low | Low |
| Triethylsilyl | TES | Moderate | Moderate | Moderate |
| tert-Butyldimethylsilyl | TBDMS | High | High | High |
| Triisopropylsilyl | TIPS | Very High | Very High | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | Very High |
Key Comparisons:
TMS (Trimethylsilyl): TMS is the smallest and most labile of the common silyl ethers. It is readily cleaved by mild acid or even protic solvents like methanol (B129727). This makes it suitable for temporary protection where very mild deprotection is required.
TES (Triethylsilyl): TES offers a moderate level of stability, greater than TMS but less than TBDMS. It can be selectively removed in the presence of TBDMS ethers, providing an orthogonal pair. nih.gov
TIPS (Triisopropylsilyl): The three isopropyl groups on the silicon atom make TIPS a very bulky protecting group. This steric hindrance translates to high stability towards both acidic and basic conditions. It is often used when a very robust protecting group is needed.
TBDPS (tert-Butyldiphenylsilyl): TBDPS is also a very bulky and robust protecting group. The presence of the phenyl groups provides additional steric bulk and electronic effects, making it particularly stable. It is often used to protect primary alcohols selectively in the presence of other hydroxyl groups. beilstein-journals.orgnih.gov
The TBDMS group occupies a "sweet spot" in terms of stability. It is significantly more stable than TMS and TES, allowing it to withstand a wider range of reaction conditions, yet it is not as difficult to remove as the more sterically hindered TIPS and TBDPS groups. This intermediate stability is a key reason for its widespread use.
Stereochemical Control and Diastereoselectivity in TBDMS-Mediated Reactions
The influence of the TBDMS group extends beyond its role as a simple protecting group. Its significant steric presence can have a profound impact on the stereochemical outcome of reactions occurring at or near the protected functional group.
The large tert-butyl group of the TBDMS ether can effectively block one face of a molecule, directing incoming reagents to the opposite, less hindered face. This steric directing effect is a powerful tool for controlling the stereochemistry of reactions such as nucleophilic additions, reductions, and cycloadditions.
For example, in the reduction of a ketone adjacent to a TBDMS-protected hydroxyl group, the hydride reagent will preferentially attack from the face opposite to the bulky TBDMS group, leading to a high diastereoselectivity in the formation of the new stereocenter. The degree of diastereoselectivity is often directly proportional to the steric bulk of the protecting group, with TBDMS providing a good balance of directing ability and ease of handling.
In the synthesis of complex natural products and other intricate molecular architectures, the strategic placement of a TBDMS group can influence the conformation of the molecule, thereby controlling the outcome of key bond-forming reactions.
The steric bulk of TBDMS groups can significantly influence the diastereoselectivity of glycosylation reactions. beilstein-journals.orgnih.gov For instance, glycosyl donors with a TBDMS group at the 2-position often lead exclusively to the β-glucoside, presumably due to steric hindrance preventing attack from the α-face. beilstein-journals.orgnih.gov
Furthermore, in rearrangement reactions, such as the Claisen or Cope rearrangements, the presence of a TBDMS group can bias the conformational equilibrium of the transition state, leading to the preferential formation of one diastereomer over another. This ability to control the three-dimensional arrangement of atoms is a testament to the profound impact that a seemingly simple protecting group can have on the outcome of a chemical transformation.
Deprotection Methodologies for tert-Butyldimethylsilyl Ethers and Derivatives
Catalytic and Stoichiometric Cleavage Strategies (e.g., Fluoride-mediated, Acidic, Lewis Acid, Transition Metal Catalysis)
The cleavage of the silicon-oxygen bond in TBDMS ethers can be accomplished through various stoichiometric and catalytic methods. The choice of reagent is crucial for achieving the desired outcome without affecting other parts of the complex molecule.
Fluoride-mediated Deprotection: The high affinity of silicon for fluoride (B91410) is the cornerstone of the most common and effective methods for cleaving silyl ethers. The driving force for this reaction is the formation of the strong Si-F bond. nih.gov Tetrabutylammonium fluoride (TBAF) is the most widely used fluoride source for this purpose, typically in solvents like tetrahydrofuran (B95107) (THF). gelest.comfiveable.me The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate that subsequently fragments to release the alcohol. fiveable.me Other fluoride reagents such as potassium fluoride (KF) in the presence of tetraethylene glycol, potassium bifluoride (KHF₂), and hydrogen fluoride complexes like HF-pyridine are also employed, often offering different levels of selectivity and reactivity. nih.govrsc.orgwikipedia.org For instance, KHF₂ in methanol has been shown to selectively deprotect phenolic TBDMS ethers at room temperature. nih.gov
Acidic Deprotection: TBDMS ethers can be cleaved under acidic conditions, with the rate of hydrolysis being dependent on the steric hindrance around the silicon atom and the stability of the resulting carbocation. wikipedia.org Common reagents include acetic acid in a mixture of THF and water, often requiring elevated temperatures or prolonged reaction times. tandfonline.com Catalytic amounts of stronger acids like p-toluenesulfonic acid (p-TsOH) or acetyl chloride in methanol can also effect deprotection. organic-chemistry.orgiwu.edu The use of microwave irradiation has been shown to significantly accelerate acid-mediated deprotection, allowing for rapid cleavage in as little as 5 minutes. tandfonline.com
Lewis Acid Catalysis: A variety of Lewis acids can catalyze the cleavage of TBDMS ethers. Reagents such as iron(III) tosylate, titanium(IV) chloride (TiCl₄), and zirconium(IV) chloride have proven effective. iwu.eduacs.org TiCl₄ in the presence of a Lewis base like ethyl acetate (B1210297) can smoothly deprotect TBDMS ethers. acs.org Iron(III) tosylate is an inexpensive and non-corrosive catalyst that can be used in catalytic amounts in methanol for efficient deprotection. iwu.edu Hafnium(IV) triflate has also been shown to be a potent catalyst for this transformation. organic-chemistry.org
Transition Metal Catalysis: Certain transition metals can also facilitate the deprotection of TBDMS ethers. For example, sodium tetrachloroaurate(III) dihydrate has been used as a catalyst for the mild and selective removal of the TBDMS group. organic-chemistry.org Palladium on carbon (Pd/C) in methanol has been shown to effect the cleavage of TBDMS ethers, with the solvent playing a crucial role in the reaction's success. researchgate.net
| Reagent Class | Specific Reagent | Typical Solvent(s) | Key Features |
|---|---|---|---|
| Fluoride-mediated | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Most common, highly effective. gelest.comfiveable.me |
| Potassium bifluoride (KHF₂) | Methanol (MeOH) | Selective for phenolic TBDMS ethers at room temperature. nih.gov | |
| Hydrogen fluoride-pyridine (HF·pyr) | THF/Pyridine | Often used for selective deprotection. wikipedia.org | |
| Acidic | Acetic acid/H₂O/THF | - | Classic method, can be slow. tandfonline.com |
| Acetyl chloride (catalytic) | Methanol (MeOH) | Mild and tolerates various other protecting groups. organic-chemistry.org | |
| Lewis Acid | Iron(III) tosylate | Methanol (MeOH) | Inexpensive, non-corrosive, and catalytic. iwu.edu |
| Titanium(IV) chloride (TiCl₄) | Dichloromethane (B109758) (CH₂Cl₂) | Effective in the presence of a Lewis base. acs.org | |
| Transition Metal | Sodium tetrachloroaurate(III) dihydrate | Methanol (MeOH) | Catalytic and mild conditions. organic-chemistry.org |
Chemoselective Desilylation in the Presence of Diverse Functional Groups
A key advantage of the TBDMS group is the ability to remove it selectively in the presence of other protecting groups and sensitive functionalities. This chemoselectivity is often achieved by carefully choosing the deprotection reagent and optimizing the reaction conditions.
The relative stability of different silyl ethers under acidic conditions is generally TMS < TES < TBDMS < TIPS < TBDPS. nih.gov This differential stability allows for the selective deprotection of a more labile silyl group in the presence of a more robust one. For instance, a TMS ether can be cleaved under conditions that leave a TBDMS ether intact. Conversely, a TBDMS ether can be removed while a more sterically hindered triisopropylsilyl (TIPS) or a tert-butyldiphenylsilyl (TBDPS) group remains. organic-chemistry.org
Numerous methodologies have been developed to achieve high levels of chemoselectivity. For example, iron(III) tosylate has been shown to cleave TBDMS ethers without affecting TBDPS ethers or Boc protecting groups. iwu.edu Similarly, N-iodosuccinimide in methanol allows for the selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols. organic-chemistry.org The use of potassium fluoride with tetraethylene glycol enables the selective cleavage of phenolic silyl ethers without affecting alcoholic silyl ethers at room temperature. rsc.org Furthermore, TiCl₄-Lewis base complexes have been used for the selective desilylation of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers. acs.org
The compatibility of deprotection conditions with other functional groups is also a critical consideration. Mild methods, such as those employing catalytic acetyl chloride in methanol or phosphomolybdic acid supported on silica (B1680970) gel, tolerate a wide array of functional groups including esters, lactones, alkenes, alkynes, and various nitrogen protecting groups like Boc and Cbz. organic-chemistry.orgorganic-chemistry.org
| Reagent/Conditions | Group Cleaved | Group(s) Tolerated | Reference |
|---|---|---|---|
| Iron(III) tosylate, MeOH, rt | Alkyl TBDMS ether | Phenolic TBDMS ether, TBDPS ether, Boc | iwu.edu |
| N-Iodosuccinimide, MeOH | Alcoholic TBDMS ether | Phenolic TBDMS ether | organic-chemistry.org |
| KF, tetraethylene glycol, rt | Phenolic silyl ethers | Alcoholic silyl ethers | rsc.org |
| Acetyl chloride, MeOH | TBDMS ether | Ac, Bz, THP, TBDPS | organic-chemistry.org |
| PMA/SiO₂ | TBDMS ether | Isopropylidene, OTBDPS, OTHP, OBn, OAc, N-Boc | organic-chemistry.org |
Solvent Effects and Reaction Condition Optimization in Deprotection
The choice of solvent and the fine-tuning of reaction conditions are paramount in achieving successful and selective deprotection of TBDMS ethers. Solvents can influence the reactivity of the deprotecting agent and the stability of intermediates, thereby affecting the reaction rate and selectivity.
Protic solvents like methanol and ethanol (B145695) are often used in acid-catalyzed deprotections, as they can participate in the reaction mechanism. tandfonline.comiwu.edu For instance, the deprotection of TBDMS ethers with iron(III) tosylate proceeds most effectively in methanol. iwu.edu In fluoride-mediated deprotections, aprotic polar solvents like THF, acetonitrile, and dimethylformamide (DMF) are common choices as they can solvate the fluoride salt and promote its nucleophilicity. organic-chemistry.orggelest.com The deprotection of TES ethers, which are less sterically hindered than TBDMS ethers, has been found to proceed more rapidly in protic solvents compared to non-protic solvents like dichloromethane when using formic acid. nih.gov
Reaction temperature and time are also critical parameters to control. Many deprotections can be carried out at room temperature, which is advantageous for substrates with thermally labile functional groups. nih.goviwu.edu However, for more resistant silyl ethers or to increase the reaction rate, heating may be necessary. iwu.edu Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, particularly in acid-catalyzed deprotections. tandfonline.com
The concentration of the reagents and the presence of additives can also be optimized. For instance, in fluoride-mediated deprotections, the concentration of TBAF can be adjusted to control the rate of reaction. gelest.com In some cases, the addition of a proton scavenger can prevent side reactions with acid-sensitive groups. iwu.edu Careful optimization of these parameters is often required to achieve the desired outcome in the context of a complex synthetic sequence.
Mechanistic Investigations and Kinetic Analyses of Tert Butyldimethylsilane Reactions
Reaction Mechanism Elucidation of Silylation Processes
The silylation of alcohols with tert-butyldimethylsilyl (TBDMS) chloride is a cornerstone of modern organic synthesis for the protection of hydroxyl groups. The mechanism and kinetics of this process are critically influenced by the reaction pathway at the silicon center and the ancillary reagents employed.
The formation of a tert-butyldimethylsilyl ether from an alcohol and tert-butyldimethylsilyl chloride (TBDMS-Cl) proceeds via a nucleophilic substitution reaction at the silicon atom. libretexts.org Unlike carbon-centered substitutions, which typically follow clear SN1 or SN2 pathways, substitution at the larger silicon atom is more nuanced due to its ability to form hypervalent intermediates. libretexts.orgkhanacademy.org Silicon's position in the third period of the periodic table allows for the involvement of vacant d-orbitals, enabling the formation of a pentacoordinate intermediate. khanacademy.orgorganic-chemistry.org
The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of TBDMS-Cl. fiveable.me This attack leads to a trigonal bipyramidal intermediate or transition state. The ultimate stereochemical outcome at the silicon center—retention or inversion—is dependent on the specific reaction conditions, the nature of the leaving group, and the nucleophile. ic.ac.uk
Deprotection of TBDMS ethers, most commonly achieved with fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF), also follows a nucleophilic substitution pathway. organic-chemistry.org The high affinity of fluorine for silicon drives the reaction. The fluoride anion attacks the silicon center, forming a stable pentacoordinate intermediate. organic-chemistry.orgic.ac.uk The exceptional strength of the resulting silicon-fluorine bond provides a strong thermodynamic driving force for the cleavage of the silicon-oxygen bond, regenerating the alcohol. organic-chemistry.org
Two primary associative/elimination mechanisms through a 5-coordinate silicon intermediate are considered:
Retention Pathway: This pathway may involve a process like a Berry pseudorotation in the pentacoordinate intermediate before the leaving group departs.
Inversion Pathway: This involves the nucleophile attacking along the axial position of a trigonal bipyramidal intermediate, with the leaving group departing from the opposite axial position. ic.ac.uk For the fluoride-mediated deprotection of silyl (B83357) ethers, computational studies suggest that the inversion mechanism is often energetically favored. ic.ac.uk
The kinetics of silylation are often slow without the use of ancillary reagents. The choice of base and solvent plays a crucial role in accelerating the reaction and improving yields.
Ancillary Reagents: Bases are commonly used to facilitate the silylation process. Imidazole (B134444) is a frequently used catalyst. fiveable.me It is believed to react with TBDMS-Cl to form a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole. organic-chemistry.org This intermediate is much more susceptible to nucleophilic attack by the alcohol than TBDMS-Cl itself. The imidazole also acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. fiveable.me Other nitrogenous bases like N-methylimidazole and 2,6-lutidine are also effective. researchgate.netwikipedia.org The addition of iodine has been shown to significantly accelerate silylations when used with N-methylimidazole. researchgate.net More complex catalysts, such as proazaphosphatranes, have been developed for the mild and efficient silylation of a wide range of alcohols, including sterically hindered ones. organic-chemistry.org
Solvents: The reaction solvent can dramatically influence the rate and outcome of silylation reactions. Aprotic solvents are required to avoid reaction with the silylating agent. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are common choices. organic-chemistry.orgorganic-chemistry.org DMF, in particular, has been found to not only serve as a solvent but also to actively catalyze the reaction, potentially through a solvent-catalyzed pathway rather than a Lewis base-catalyzed one. organic-chemistry.orgresearchgate.net The solvent's polarity can affect the reaction rate by differentially solvating the reactants and the transition state. wikipedia.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex. wikipedia.org In some cases, catalyst-free silylation has been achieved under mild conditions using a DMSO-hexane solvent system. rsc.org
| Ancillary Reagent | Role | Typical Solvent | Key Observation |
|---|---|---|---|
| Imidazole | Base/Catalyst | DMF | Forms a highly reactive silylating intermediate. organic-chemistry.orgfiveable.me |
| N-Methylimidazole/Iodine | Base/Co-catalyst | Acetonitrile | Iodine significantly accelerates the reaction rate. researchgate.net |
| Proazaphosphatrane | Catalyst | Acetonitrile/DMF | Effective for silylating sterically hindered and sensitive substrates. organic-chemistry.org |
| None (DMSO/Hexane) | Solvent System | DMSO/Hexane | Enables catalyst-free silylation at room temperature. rsc.org |
Kinetics of Oxidation Reactions Involving tert-Butyldimethylsilane
While the TBDMS group is valued for its stability, it can undergo oxidation under specific conditions. The mechanisms often involve radical species and hypervalent intermediates.
The oxidation of organosilanes can proceed through free-radical pathways, particularly when initiated by radical sources or reactive oxygen species. Free radical involvement in oxidative phenomena induced by tert-butyl hydroperoxide has been demonstrated, showing the production of t-butyloxy radicals. nih.gov In the context of silanes, a silyl radical can be generated through hydrogen atom abstraction from a hydrosilane. nih.gov This silyl radical can then react with molecular oxygen in a chain reaction.
A proposed sequence for silane (B1218182) oxidation involves:
Initiation: Formation of a silyl radical (R₃Si•).
Propagation: The silyl radical reacts with oxygen to form a silylperoxy radical (R₃SiOO•). This radical can then abstract a hydrogen from another silane molecule to form a silyl hydroperoxide (R₃SiOOH) and a new silyl radical, propagating the chain.
Termination: Combination of radical species.
The oxidation of the more stable Si-C bond in this compound derivatives likely requires more potent oxidizing agents or specific catalytic systems. For example, the direct oxidation of primary TBDMS ethers to carboxylic acids using Jones reagent has been reported. tandfonline.com While the detailed mechanism for this specific transformation is complex, it is known that Jones oxidation involves chromium (VI) species and can proceed through radical intermediates. Similarly, TEMPO-catalyzed oxidations proceed via radical mechanisms. organic-chemistry.org
Silyl hydroperoxides (R₃SiOOH) are key intermediates in the oxidation of silanes. thieme-connect.de They are generally more thermally stable than their carbon analogues. thieme-connect.de The reaction of a chlorosilane with hydrogen peroxide in the presence of a base can be used to synthesize silyl hydroperoxides. thieme-connect.de
In the oxidation of Si-C bonds, such as in the Fleming-Tamao oxidation, the mechanism is thought to proceed through the formation of a pentacoordinate or hexacoordinate silyl peroxide intermediate. thieme-connect.de These intermediates subsequently undergo intramolecular migration of an organic group from the silicon to an adjacent oxygen atom.
The reaction of organosilanes with hydrogen peroxide under chemical vapor deposition conditions has been studied, with evidence suggesting the formation of radical intermediates of the type Si(H)(R)(OOH)•. rsc.org The energetic rearrangement of these silyl hydroperoxide radicals is proposed as a key step in the mechanism leading to Si-C bond cleavage. rsc.org Characterization of these transient species often relies on indirect methods, such as trapping experiments and analysis of final products, due to their high reactivity.
Conformational Analysis and Steric Effects in TBDMS-Containing Molecules
The tert-butyldimethylsilyl group is exceptionally bulky, a property that is fundamental to its utility as a protecting group and as a stereodirecting element in organic synthesis. fiveable.me
The steric hindrance provided by the large tert-butyl group shields the protected alcohol from a wide range of reaction conditions. fiveable.me This steric bulk also significantly influences the conformation of the molecule to which it is attached. In carbohydrate chemistry, for example, the introduction of multiple bulky TBDMS groups can lead to significant deviations from the typical chair conformations of pyranose rings, sometimes forcing the ring into a skew-boat conformation. researchgate.netnih.gov
This conformational influence can have profound effects on reactivity and selectivity. A bulky TBDMS group can block one face of a molecule, directing an incoming reagent to the opposite, less hindered face, thereby controlling the stereochemical outcome of a reaction. nih.gov For instance, in glycosylation reactions, a TBDMS group at the C2 position of a glycosyl donor can effectively shield the α-face, leading to the exclusive formation of the β-glycoside. nih.gov
The steric demand of the TBDMS group also dictates the kinetics of its introduction and removal. Primary alcohols are silylated much more rapidly than secondary alcohols, which are in turn more reactive than tertiary alcohols. thieme-connect.de This kinetic difference allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. Similarly, the rate of acidic or fluoride-mediated deprotection is sensitive to steric hindrance, with less hindered TBDMS ethers being cleaved more rapidly. wikipedia.orgthieme-connect.de This differential reactivity provides a powerful tool for selective deprotection strategies in complex multistep syntheses.
| Substrate Type | Relative Rate of Silylation | Relative Rate of Deprotection (e.g., with mild acid) | Governing Factor |
|---|---|---|---|
| Primary Alcohol | Fastest | Fastest | Low steric hindrance at the reaction center. thieme-connect.de |
| Secondary Alcohol | Intermediate | Intermediate | Moderate steric hindrance. thieme-connect.de |
| Tertiary Alcohol | Slowest | Slowest | High steric hindrance. organic-chemistry.org |
Influence of Bulky Silyl Groups on Molecular Geometry and Reactivity
The tert-butyldimethylsilyl (TBDMS) group is a sterically demanding substituent frequently employed in organic synthesis as a protecting group for alcohols. Its significant steric bulk, primarily due to the tert-butyl moiety, profoundly influences the molecular geometry and reactivity of the molecules to which it is attached. This steric hindrance is a key factor in the stability of tert-butyldimethylsilyl ethers under a wide range of reaction conditions. nih.gov
The steric effects of the TBDMS group can be appreciated by comparing its hydrolytic stability to other common silyl ethers. The bulky nature of the tert-butyl group shields the silicon atom from nucleophilic attack, thereby slowing down the rate of hydrolysis. This effect is quantifiable and demonstrates the substantial steric protection afforded by the TBDMS group. wikipedia.org
| Silyl Group | Relative Rate |
|---|---|
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
The data in the table above clearly illustrates that the TBDMS ether is significantly more resistant to acidic hydrolysis than the less sterically hindered TMS and TES ethers. wikipedia.org This enhanced stability is a direct consequence of the steric congestion around the silicon atom, which impedes the approach of the attacking nucleophile.
Beyond simply protecting a functional group, the steric presence of TBDMS groups can induce significant conformational changes in the molecular framework. In cyclic systems, such as carbohydrates, the introduction of bulky silyl groups on adjacent hydroxyls can lead to a distortion of the ring's preferred conformation. This can alter the accessibility of different faces of the molecule, thereby influencing the stereochemical outcome of subsequent reactions. nih.gov For instance, the diastereoselectivity of glycosylation reactions can be significantly influenced by the steric bulk of TBDMS groups on the glycosyl donor. nih.gov
Neighboring Group Participation in Silyl Hydrolysis
Neighboring group participation (NGP), also known as anchimeric assistance, can significantly accelerate reaction rates by providing an intramolecular nucleophile that facilitates the departure of a leaving group. libretexts.org In the context of this compound chemistry, the hydrolysis of silyl ethers can be markedly influenced by the presence of suitably positioned functional groups within the same molecule. These groups can interact with the silicon center, stabilizing the transition state and promoting the cleavage of the silicon-oxygen bond. nih.govacs.org
The efficiency of neighboring group participation is highly dependent on the nature of the participating group and the length of the tether connecting it to the silicon atom. Functional groups with lone pairs of electrons, such as amines and amides, are particularly effective at providing anchimeric assistance in the hydrolysis of organosilicon compounds. nih.govmdpi.com
A systematic study on the hydrolysis of alkoxydisiloxanes and carbodisiloxanes bearing tethered tertiary amide and amine functionalities has provided quantitative evidence for the rate-enhancing effect of neighboring groups. The rate of hydrolysis was found to be significantly faster for substrates where the neighboring group could form a stable five- or six-membered ring intermediate with the silicon center. nih.govacs.org
| Compound | Tether Length (n) | Relative Half-life (t1/2) |
|---|---|---|
| Dimethylaminocarbonylmethyldimethylsilyl derivative | 1 | Rapid Equilibrium |
| 2-(Dimethylaminocarbonyl)ethyldimethylsilyl derivative | 2 | ~12 hours to equilibrate |
| 3-(Dimethylaminocarbonyl)propyldimethylsilyl derivative | 3 | Weeks to show significant change |
The data indicates that the proximity of the amide group is crucial for the rate of hydrolysis. nih.gov When the amide is positioned to form a favorable five-membered ring intermediate (n=2), the hydrolysis is significantly faster than when it would need to form a larger, less stable six-membered ring (n=3). The rapid equilibration observed for the n=1 derivative suggests a highly efficient intramolecularly assisted cleavage mechanism. nih.govacs.org
Catalysis and Reaction Engineering Utilizing Tert Butyldimethylsilane Systems
Catalytic Silylation and Desilylation Processes
The introduction (silylation) and removal (desilylation) of the TBDMS group are fundamental operations in multi-step synthesis. The development of catalytic methods for these processes is crucial for improving efficiency, selectivity, and sustainability.
The search for milder and more efficient catalysts for TBDMS ether formation and cleavage is an ongoing area of research. Traditional methods often rely on stoichiometric amounts of reagents, such as imidazole (B134444) or triethylamine (B128534) with tert-butyldimethylsilyl chloride (TBDMSCl). Catalytic approaches aim to reduce waste and improve reaction kinetics.
Nonionic Bases: Strong, non-nucleophilic, and sterically hindered nonionic bases have emerged as powerful catalysts for the silylation of a wide range of alcohols. Proazaphosphatranes, such as P(MeNCH₂CH₂)₃N, are highly effective in promoting the silylation of primary, secondary, and even acid- or base-sensitive alcohols using TBDMSCl. rsc.orgru.nl These catalysts operate under mild conditions, typically in acetonitrile (B52724), and demonstrate broad functional group tolerance. rsc.org Similarly, electron-rich phosphine (B1218219) oxides have been shown to catalyze the silylation of alcohols, with their efficacy linked to the electron-donating nature of the substituents on the phosphorus atom. researchgate.net
Metal Salts: Various metal salts function as Lewis acid catalysts for both silylation and desilylation reactions. For the cleavage of TBDMS ethers, salts such as sodium tetrachloroaurate(III) dihydrate provide for a mild and selective deprotection of aliphatic TBDMS ethers, leaving other silyl (B83357) ethers and protecting groups intact. ru.nl In silylation, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective catalyst for the dehydrogenative silylation of alcohols with silanes, producing dihydrogen as the sole byproduct. ru.nl Bismuth triflate (Bi(OTf)₃) has also been identified as an inexpensive and efficient catalyst for the O-silylation of silanols. researchgate.net
Supported Catalysts: Immobilizing a catalyst on a solid support facilitates its separation from the reaction mixture, enabling easy recovery and recycling, which are key tenets of green chemistry. Phosphomolybdic acid (PMA) supported on silica (B1680970) (SiO₂) is an efficient heterogeneous catalyst for the chemoselective deprotection of TBDMS ethers under mild conditions. ru.nl This system tolerates numerous other functional groups and allows for the recovery of both the catalyst and solvent. ru.nl Similarly, heteropoly acids like 12-tungstophosphoric acid supported on nanosilica (TPA/SiO₂) have proven to be highly active and stable catalysts in related alkylation reactions, demonstrating the potential of such supported systems for industrial applications due to their high activity and reusability. mdpi.com
| Catalyst Type | Example Catalyst | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Nonionic Base | P(MeNCH₂CH₂)₃N | Silylation | Mild conditions, broad substrate scope, high yields. | rsc.orgru.nl |
| Metal Salt | B(C₆F₅)₃ | Silylation | Dehydrogenative process, clean reaction with H₂ byproduct. | ru.nl |
| Metal Salt | Na[AuCl₄]·2H₂O | Desilylation | Selective for aliphatic TBDMS ethers. | ru.nl |
| Supported Catalyst | PMA/SiO₂ | Desilylation | Heterogeneous, recyclable, chemoselective. | ru.nl |
Understanding the mechanism of catalysis is fundamental to catalyst design and process optimization. In metal-catalyzed silylations, the activation of Si-H or C-H bonds is often a key step.
For transition metal-catalyzed hydrosilylation, activation of the Si-H bond typically proceeds via oxidative addition to a low-valent metal center. nih.gov This step is common to several proposed mechanisms, including the Chalk-Harrod and modified Chalk-Harrod pathways. nih.gov A central theme in these reactions is the development of electrophilic catalysts that transfer this electrophilicity to the silicon atom upon Si-H activation. nih.gov
In the context of C-H bond silylation, iridium and rhodium complexes have been extensively studied. For iridium-catalyzed aromatic C-H silylation, the active catalyst can be an iridium disilyl hydride complex. mdpi.comnih.gov The mechanism can vary depending on the electronic nature of the aromatic substrate. For electron-rich arenes, C-H bond cleavage is often the irreversible, rate-limiting step. nih.gov Conversely, for electron-poor arenes, C-Si bond formation via reductive elimination can become rate-limiting. nih.gov
The catalytic cycle involves a sequence of steps including coordination of the silane (B1218182), oxidative addition of the C-H bond to the metal center, reductive elimination to form the C-Si bond, and regeneration of the active catalyst. nih.govnih.govsnnu.edu.cn The turnover frequency (TOF), a measure of the number of substrate molecules converted per catalyst site per unit time, is a critical parameter for evaluating catalyst efficiency. snnu.edu.cn The turnover-determining step in these cycles can be the C-H activation itself or the subsequent reductive elimination, depending on the specific catalyst and substrate combination. snnu.edu.cn
tert-Butyldimethylsilane as a Reagent or Ligand in Catalytic Systems
Beyond its role in protecting groups, the TBDMS moiety can be strategically incorporated into molecules to influence or participate in catalytic reactions. It can act as a directing group, controlling selectivity, or be part of the nucleophilic partner in cross-coupling chemistry.
Lewis acids are known to significantly accelerate Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This enhances the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby lowering the activation energy of the cycloaddition. nih.govnih.gov While the TBDMS group itself is not a catalyst, its presence on a diene or dienophile can be tolerated in these reactions. More importantly, the principle of Lewis acid activation is central. When a dienophile containing a carbonyl group is activated by a Lewis acid (e.g., AlCl₃, Cu(NO₃)₂), the reaction rate and selectivity are dramatically increased. nih.goviitd.ac.in A TBDMS-protected hydroxyl group elsewhere in the molecule can remain intact under these conditions, showcasing the compatibility of this protecting group with powerful catalytic systems.
The TBDMS group, typically in the form of a TBDMS ether, can serve as an effective directing group in transition-metal-catalyzed C-H activation. snnu.edu.cn The oxygen atom of the silyl ether can coordinate to a metal center (e.g., Rh, Pd, Ru), delivering the catalyst to a specific C-H bond (often at the ortho-position of an aromatic ring or a specific C-H bond in an aliphatic chain), thereby achieving high positional selectivity that would otherwise be difficult to control. rsc.org This strategy transforms the otherwise inert C-H bond into a functional handle for further elaboration.
Furthermore, organosilicon compounds are valuable partners in cross-coupling reactions. While organotin (Stille) and organoboron (Suzuki-Miyaura) reagents are more common, silicon-based cross-coupling (Hiyama-Denmark coupling) offers a less toxic and more stable alternative. rug.nl Alkali-metal silanolates, which can be readily prepared from TBDMS-protected precursors, undergo efficient palladium-catalyzed cross-coupling with a wide range of aryl bromides and chlorides. organic-chemistry.org The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, is often critical for the success of these couplings, enabling the formation of biaryl compounds under mild, fluoride-free conditions. nih.govorganic-chemistry.org
Process Intensification and Green Chemistry Approaches in TBDMS Reactions
Modern chemical manufacturing emphasizes the need for processes that are not only efficient but also sustainable, safe, and environmentally benign. Process intensification (PI) and green chemistry principles are increasingly being applied to reactions involving TBDMS.
Process intensification aims to develop more compact, safer, and more efficient manufacturing processes. mdpi.commdpi.com A key strategy in PI is the use of continuous flow microreactors instead of traditional batch reactors. For hydrosilylation reactions, a microreactor system can significantly increase the conversion of Si-H bonds compared to batch processes, offering better control over reaction parameters and improved safety. rsc.org
Green chemistry focuses on reducing the environmental impact of chemical processes. researchgate.net Key strategies relevant to TBDMS chemistry include:
Catalyst Recycling: The use of supported or heterogeneous catalysts, as discussed previously, allows for their simple removal and reuse, minimizing waste. ru.nlmdpi.com
Alternative Energy Sources: Microwave irradiation has been shown to accelerate silylation and desilylation reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. cem.com
Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally friendly alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a critical goal. mt.com
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Dehydrogenative silylations, which produce only H₂, are superior in this regard to methods that use silyl chlorides and generate stoichiometric salt waste. ru.nl
One-Pot Reactions: Combining multiple reaction steps into a single operation without isolating intermediates reduces solvent use, energy consumption, and waste generation. soton.ac.uk
The application of these principles is crucial for transforming traditional silylation and desilylation protocols into sustainable technologies for the future.
Solvent-Free Conditions and Recyclable Catalysts
The movement towards green chemistry has spurred research into minimizing or eliminating the use of volatile and often toxic organic solvents. Solvent-free, or neat, reaction conditions offer numerous benefits, including reduced waste, lower costs, simplified purification procedures, and enhanced safety. In the context of this compound systems, these conditions are being explored for various catalytic transformations.
One notable area is the hydrosilylation of alkenes. A convenient, transition-metal- and solvent-free method has been developed for the regioselective Markovnikov hydrosilylation of vinyl arenes and aliphatic alkenes using an alkali metal Lewis base, sodium tert-butoxide (NaOtBu), as a catalyst. rsc.org This approach demonstrates high yields and good functional group compatibility, presenting a significant advancement in sustainable catalysis.
The silylation of alcohols and phenols, a fundamental reaction involving silyl ethers, has also been achieved under catalyst-free and solvent-free conditions, although often utilizing reagents like hexamethyldisilazane (B44280) (HMDS) rather than this compound directly. rsc.orgresearchgate.net However, these studies pave the way for similar solventless applications with tert-butyldimethylsilylating agents. For instance, the trans-esterification of β-keto esters has been efficiently carried out under solvent-free conditions using silica-supported boric acid as a recyclable catalyst, achieving yields of 87–95%. nih.gov This highlights the potential for solid-supported catalysts in facilitating reactions without a solvent medium.
The development of recyclable catalysts is another cornerstone of sustainable chemical engineering. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. In the realm of hydrosilylation, various recyclable catalysts have shown high efficacy. N,N-dimethylformamide (DMF)-stabilized manganese nanoparticles (Mn NPs) have been used as a recyclable and air-stable catalyst for the hydrosilylation of alkenes with tertiary silanes, achieving a high turnover number (TON) of 15,800 and maintaining catalytic activity over multiple cycles. rsc.orgresearchgate.net
Similarly, highly efficient heterogeneous platinum-based catalysts have been prepared by loading Pt ions onto modified metal-organic frameworks (MOFs), such as MIL-88. nih.gov These catalysts exhibit high activity and can be reused multiple times without significant loss of performance. Magnetically recyclable Pt catalysts have also been developed, further simplifying the recovery process. ndl.gov.in While many examples focus on other silanes, the principles and catalyst designs are often transferable to this compound systems.
The table below summarizes key research findings in solvent-free reactions and the use of recyclable catalysts in processes relevant to silane chemistry.
| Reaction Type | Catalyst | Silane/Reagent | Conditions | Yield | Recyclability |
| Hydrosilylation | Sodium tert-butoxide | Diphenylsilane | Solvent-free | High | Not reported |
| Hydrosilylation | Manganese Nanoparticles | Tertiary Silanes | DMF (stabilizer) | High (TON up to 15,800) | Yes, multiple cycles |
| Hydrosilylation | Pt ions on TPA-MIL-88 | Heptamethyltrisiloxane | 80-100°C | >95% | Yes, at least 5 times |
| Trans-esterification | Silica-supported Boric Acid | N/A | Solvent-free, 80°C | 87-95% | Yes |
| Alcohol Oxidation | Pd-isatin Schiff base@KIT-6 | N/A (with TBHP) | Solvent-free, 50°C | High to excellent | Yes, 5 cycles |
Microwave-Assisted and Flow Chemistry Applications
Modern reaction engineering leverages advanced technologies like microwave irradiation and continuous flow systems to enhance reaction rates, improve yields and selectivity, and provide better process control and safety compared to conventional batch methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netdntb.gov.ua By directly heating the reactants and solvent molecules, microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields. researchgate.net This technique has been successfully applied to syntheses involving silylation. For example, the synthesis of N-sec/tert-butyl 2-arylbenzimidazole derivatives was achieved in 85-96% yields within a mere 2-3.5 minutes under focused microwave irradiation. nih.gov Another study reports a microwave-assisted, catalyst-free method for synthesizing substituted 1,2,4-triazoles in high yields with reaction times as short as 10 minutes. organic-chemistry.org These examples underscore the potential of microwave technology to significantly intensify processes that might involve this compound as a reactant or protecting group.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. nih.govflinders.edu.aunih.gov These features make it an ideal platform for optimizing and intensifying catalytic reactions, including those involving silanes.
The hydrosilylation reaction, for instance, has been shown to benefit significantly from being performed in a continuous flow microreactor system. Studies using 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) have demonstrated that microreactors can lead to a significant increase in the conversion of Si-H bonds compared to batch systems. rsc.org The ability to precisely control residence time and temperature in a flow reactor allows for rapid optimization and can lead to higher product purity. scielo.br
The following table presents representative data on the improvements offered by microwave-assisted and flow chemistry techniques in relevant synthetic transformations.
| Technology | Reaction Type | Catalyst/Conditions | Reaction Time | Yield/Conversion | Key Advantage |
| Microwave | Benzimidazole Synthesis | Microwave irradiation | 2-3.5 min | 85-96% | Drastic reduction in reaction time |
| Microwave | 1,2,4-Triazole Synthesis | Microwave, catalyst-free, 160°C | 10 min | 74% | Rapid, efficient, catalyst-free |
| Flow Chemistry | Hydrosilylation | Karstedt catalyst in microreactor | Continuous | Increased Si-H conversion vs. batch | Improved reaction efficiency and control |
| Flow Chemistry | Rufinamide Synthesis | Multi-step, various loops | 3-11 min (per loop) | 88% (overall) | Automation and efficient multi-step synthesis |
| Flow Chemistry | Lomustine Synthesis | Two-step, FEP tubing | 9 min (total) | 63% (overall) | Safe handling and rapid synthesis |
Advanced Spectroscopic and Analytical Research Methodologies for Tert Butyldimethylsilane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the non-destructive analysis of TBDMS-containing molecules, offering detailed information about molecular structure, connectivity, and conformation in solution.
¹H, ¹³C, and ²⁹Si NMR Analysis of TBDMS Derivatives
The presence of a tert-butyldimethylsilyl (TBDMS) group imparts characteristic and easily identifiable signals in ¹H, ¹³C, and ²⁹Si NMR spectra, confirming its successful incorporation into a molecule.
¹H NMR: The TBDMS group exhibits two distinct signals. A sharp singlet integrating to six protons, typically appearing far upfield between 0.0 and 0.2 ppm, corresponds to the two methyl groups attached directly to the silicon atom ((CH₃)₂-Si-). A second singlet, integrating to nine protons, is found slightly downfield, usually between 0.8 and 1.0 ppm, and represents the three equivalent methyl groups of the tert-butyl group ((CH₃)₃-C-). iupac.org
¹³C NMR: In the ¹³C spectrum, the TBDMS group also gives rise to characteristic signals. The dimethylsilyl carbons ((CH₃)₂-Si-) typically resonate in the range of -6 to -4 ppm. iupac.org The three equivalent methyl carbons of the tert-butyl group ((CH₃)₃-C-) appear around 25-26 ppm, while the quaternary carbon of the tert-butyl group (-(CH₃)₃-C-) is observed near 18 ppm. iupac.org
These distinct and predictable chemical shifts allow for straightforward confirmation of the presence and integrity of the TBDMS protecting group in a given compound.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Si-(CH ₃)₂ | 0.0 - 0.2 |
| ¹H | C-(CH ₃)₃ | 0.8 - 1.0 |
| ¹³C | Si-(C H₃)₂ | -6 to -4 |
| ¹³C | C -(CH₃)₃ | ~18 |
| ¹³C | C-(C H₃)₃ | 25 - 26 |
| ²⁹Si | R-O-Si (CH₃)₂(C(CH₃)₃) | +5 to +30 |
Conformational Studies via NMR Techniques
The steric bulk of the TBDMS group significantly influences the conformation of molecules, and NMR techniques are pivotal in studying these preferences. The large size of the silyl (B83357) ether can lock or bias certain rotational conformations, which can be investigated through several NMR methods. mdpi.com
Analysis of vicinal proton-proton coupling constants (³JHH) can reveal the dihedral angles between adjacent protons, allowing for the determination of preferred rotamers around single bonds. frontiersin.org Furthermore, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between the protons of the TBDMS group and other protons within the molecule. These correlations provide direct evidence of spatial proximity, helping to build a three-dimensional model of the molecule's preferred conformation in solution. For molecules undergoing dynamic conformational changes, Dynamic NMR (DNMR) studies at variable temperatures can be employed to determine the energy barriers of these processes. youtube.com
Regioisomeric Integrity Assessment in Complex Oligomers
In the synthesis of complex oligomers, such as oligosaccharides or synthetic polymers, hydroxyl groups of similar reactivity often lead to the formation of multiple regioisomers. NMR spectroscopy is a powerful tool for confirming the precise location of the TBDMS group and thus assessing the regioisomeric purity of the product.
The chemical shift of the silicon atom (²⁹Si) and its attached methyl protons (¹H) and carbons (¹³C) is highly sensitive to the local electronic environment. Consequently, a TBDMS group attached to a primary alcohol will exhibit different chemical shifts compared to one attached to a secondary alcohol within the same molecule. For example, in the regioselective 6-O-silylation of starch, multidimensional ¹H NMR techniques were used to confirm that the silyl substituents were exclusively located at the 6-O position of the anhydroglucose (B10753087) units. nih.gov Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly effective. These techniques correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), creating a detailed connectivity map that can unambiguously establish the attachment point of the silyl ether, thereby verifying the regioisomeric integrity of the oligomer. iupac.orgoxinst.com
Mass Spectrometry (MS) Techniques for Characterization and Quantification
Mass spectrometry is a destructive analytical technique that provides critical information on the molecular weight and elemental composition of TBDMS derivatives. It is particularly valued for its high sensitivity and is often used in conjunction with chromatographic separation methods.
Fragmentation Pathway Analysis of TBDMS Derivatives
Under electron ionization (EI) conditions, TBDMS derivatives undergo characteristic and predictable fragmentation patterns, which are highly useful for their identification. The most prominent fragmentation pathway involves the cleavage of the bond between the silicon atom and the bulky tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), producing a highly abundant cation with a mass-to-charge ratio of [M-57]⁺. rsc.orgnih.gov This [M-57]⁺ ion is often the base peak in the mass spectrum and serves as a diagnostic marker for the presence of a TBDMS group.
| Ion | Formation | Significance |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) | Confirms presence of methylsilyl group |
| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | Diagnostic peak for TBDMS derivatives |
| [M-85]⁺ | Loss of a tert-butyl radical and carbon monoxide | Less common, aids in structural analysis |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
The TBDMS group is frequently used in derivatization chemistry to enhance the volatility and thermal stability of polar compounds, making them amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Functional groups such as alcohols, amines, carboxylic acids, and thiols, which are often non-volatile, can be readily converted into their TBDMS derivatives. researchgate.net This methodology offers several advantages, including simple sample preparation, a single derivatization step, and high stability of the resulting derivatives. oxinst.comresearchgate.net
In GC-MS analysis, the derivatized analytes are separated based on their boiling points and retention times on the GC column before being introduced into the mass spectrometer for detection. The resulting mass spectra, often featuring the characteristic [M-57]⁺ fragment, allow for positive identification and quantification of the analytes in complex mixtures, such as biological fluids or environmental samples. nih.govrsc.org When using chemical ionization (CI) with ammonia (B1221849) as the reagent gas, TBDMS derivatives of compounds like amino acids and polyamines often yield strong [MH]⁺ ions with minimal fragmentation, which is particularly advantageous for achieving high sensitivity and specificity in quantitative analyses. nih.govoxinst.com While less common, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the analysis of TBDMS compounds, especially for larger or more polar molecules that are not suitable for GC.
Chromatographic Separations of tert-Butyldimethylsilyl Derivatives
Chromatographic techniques are essential for the separation and analysis of complex mixtures containing tert-butyldimethylsilyl (TBDMS) derivatives. The choice between gas chromatography (GC) and liquid chromatography (LC) is primarily dictated by the volatility and thermal stability of the derivatized analytes.
Gas Chromatography (GC) for Volatile TBDMS Compounds
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and thermally stable TBDMS derivatives. The process of silylation with a tert-butyldimethylsilyl group significantly increases the volatility of polar compounds, making them amenable to GC analysis. obrnutafaza.hr
TBDMS derivatives are generally more stable than their trimethylsilyl (B98337) (TMS) counterparts, which is a significant advantage in GC analysis. obrnutafaza.hr This enhanced stability reduces the likelihood of degradation in the injector port or on the analytical column. The electron impact (EI) mass spectra of TBDMS derivatives are often characterized by a prominent [M-57]⁺ ion, resulting from the loss of the tert-butyl group, which is a useful diagnostic feature for identifying these compounds. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Column | Nonpolar silicone phases (e.g., DB-5MS) nih.gov |
| Injector Temperature | 230-280 °C |
| Oven Temperature Program | Initial temperature of 50-70 °C, ramped to 250-310 °C nih.gov |
| Carrier Gas | Helium nih.gov |
| Detector | Mass Spectrometer (MS) nih.gov |
Liquid Chromatography (LC) for Non-Volatile Derivatives
While GC is the predominant technique for TBDMS derivatives, liquid chromatography (LC) can be employed for the analysis of non-volatile or thermally labile silylated compounds. The application of LC for TBDMS derivatives is less common, partly due to challenges with ionization in typical LC-MS interfaces. chromforum.org However, the greater stability of TBDMS ethers and esters compared to TMS derivatives makes them more compatible with LC conditions. researchgate.net
Reversed-phase high-performance liquid chromatography (HPLC) using columns such as octylsilyl (RP-8) or C18 with mobile phases like acetonitrile (B52724) has been demonstrated for the separation of related tert-butyldiphenylsilyl (TBDPS) derivatives. researchgate.net For detection, UV absorption can be used if the parent molecule contains a chromophore. For non-chromophoric compounds, mass spectrometry is the detector of choice. Electrospray ionization (ESI) is a common interface for LC-MS, although challenges in efficiently ionizing some silyl compounds have been reported. chromforum.org
Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity
Derivatization with a tert-butyldimethylsilyl group is a key strategy to improve the analytical properties of a wide range of compounds for chromatographic analysis. This process replaces active hydrogen atoms in functional groups such as hydroxyls, carboxyls, thiols, and amines with a TBDMS group. springernature.comobrnutafaza.hr
The primary advantages of TBDMS derivatization include:
Increased Volatility: This is crucial for making polar analytes suitable for GC analysis. obrnutafaza.hr
Enhanced Thermal Stability: TBDMS derivatives are more robust than TMS derivatives, leading to better chromatographic performance. obrnutafaza.hr
Improved Chromatographic Resolution: Derivatization can reduce peak tailing and improve the separation of analytes.
Increased Sensitivity: For mass spectrometric detection, derivatization can lead to the formation of characteristic and abundant ions, which improves the sensitivity and specificity of the analysis. springernature.comnih.gov For instance, using ammonia as a reagent gas in chemical ionization GC-MS can yield strong [MH]⁺ ions with minimal fragmentation for many TBDMS-derivatized amino acids and polyamines. springernature.comnih.gov
The reagent most commonly used for this purpose is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.gov The reaction is typically straightforward and can often be performed in a single step. springernature.comnih.gov
Theoretical and Computational Chemistry Studies on Tert Butyldimethylsilane
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their structure and reactivity. northwestern.eduwikipedia.org QM calculations solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction and energy of a molecule. northwestern.eduwikipedia.org From this, a wide range of properties, including molecular structure, bond energies, electronic spectra, and reaction barriers, can be derived. northwestern.edu
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions. mdpi.comsemanticscholar.org Unlike wavefunction-based methods, DFT calculates the total electronic energy of a system based on its electron density. mdpi.comyoutube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for investigating complex reaction pathways, including those involving catalysts. mdpi.comchemrxiv.org
DFT calculations are instrumental in locating and characterizing the geometries of reactants, products, intermediates, and, crucially, transition states along a reaction coordinate. lsu.edu By determining the energies of these stationary points on the potential energy surface, activation energies (reaction barriers) and reaction enthalpies can be calculated, providing quantitative insights into reaction kinetics and thermodynamics. lsu.educhemrxiv.org This capability allows researchers to elucidate reaction mechanisms, predict the feasibility of proposed pathways, and understand the origins of selectivity in chemical transformations. mdpi.com For instance, DFT has been successfully applied to understand the intricate mechanisms of 1,3-dipolar cycloadditions and reactions involving triplet state species. mdpi.comchemrxiv.org Although specific DFT studies focused solely on tert-butyldimethylsilane are not prominent in the literature, the principles are directly applicable to understanding its reactions, such as hydrosilylation or cleavage of the Si-H bond.
CASSCF and CASMP2 Studies on Photoisomerization Reactions
Photochemical reactions, which involve electronically excited states, often require more sophisticated quantum mechanical methods than standard DFT. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for describing the electronic structure of molecules where electron correlation is strong, such as in excited states, transition states, and at conical intersections—points where potential energy surfaces cross. rsc.org
A theoretical study on the photoisomerization of a complex cyclotetrasilene substituted with six tert-butyldimethylsilyl groups highlights the application of such methods. rsc.org Researchers used CASSCF and its second-order perturbation theory correction (CASMP2) to investigate the rearrangement of hexakis(tert-butyldimethylsilyl)cyclotetrasilene to its bicyclo[1.1.0]tetrasilane isomer. Due to the computational expense, a simplified model system was used for the calculations, but the results provided fundamental insights into the reaction mechanism applicable to the fully substituted system. rsc.org
The study demonstrated that the photoisomerization proceeds via a conical intersection, which provides an efficient pathway for the molecule to return from the excited state to the ground state, leading to the rearranged product. rsc.org The CASSCF method was used to optimize the geometries of the key structures along the reaction pathway, including the reactant in its ground state (S0), the Franck-Condon region upon excitation, and the critical conical intersection. rsc.orgresearchgate.netresearchgate.net The calculated bond lengths and angles for the model reactant were in good agreement with experimental values for the tert-butyldimethylsilyl-substituted compound, validating the computational approach. rsc.org
Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for a Cyclotetrasilene Ring
| Bond | CASSCF Calculation (Model System) | Experimental (Substituted System) |
| Si=Si | 2.19 Å | ~2.12 Å |
| Si-Si | 2.40 Å | ~2.33 Å |
| This table illustrates the reasonable agreement between computational models and experimental data, supporting the use of these theoretical methods. Data derived from a study on a related system. rsc.org |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanics provides a detailed description of electronic structure, its computational cost can be prohibitive for studying the dynamics of large systems or for extensive conformational sampling. Molecular mechanics and molecular dynamics offer a computationally efficient alternative by using classical physics to model molecular behavior. nih.gov
Conformational Preferences and Energetic Landscapes
Molecular Mechanics (MM) treats molecules as a collection of atoms held together by springs, representing chemical bonds. nih.gov The potential energy of a molecule is calculated using a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). nih.govupenn.edu By minimizing this energy, MM methods can efficiently determine the preferred conformations of a molecule. upenn.edu
Table 2: Example Energy Contributions (kcal/mol) from a Molecular Mechanics Calculation
| Energy Term | Value (Illustrative) | Description |
| Bond Stretch | 2.49 | Energy penalty for bonds deviating from their equilibrium lengths. |
| Angle Bend | 5.89 | Energy penalty for bond angles deviating from their ideal values. |
| Torsion | 7.11 | Energy associated with rotation around single bonds. |
| Non-1,4 van der Waals | -1.92 | Attractive or repulsive forces between atoms separated by >3 bonds. |
| 1,4 van der Waals | 10.48 | van der Waals interactions between atoms in a 1,4-relationship (torsion). |
| Total Steric Energy | 24.60 | The sum of all energetic contributions. |
| This interactive table, based on data for cis-1,4-di-tert-butyl-cyclohexane (B13154599), illustrates the components of a typical MM energy calculation. upenn.edu |
Solute-Solvent Interactions and Their Influence on Reactivity
Molecular Dynamics (MD) simulations extend the principles of molecular mechanics by calculating the forces on each atom at a given instant and then using Newton's laws of motion to simulate the movement of atoms over time. researchgate.netnih.gov This provides a dynamic picture of the molecule's behavior, including its vibrations, rotations, and translations. A key application of MD is to study the interactions between a solute (like this compound) and its surrounding solvent molecules.
Solute-solvent interactions can significantly influence chemical reactivity, reaction rates, and equilibrium positions. researchgate.netnih.gov MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of phenomena such as the formation of solvent shells, hydrogen bonding, and the dynamic reorganization of the solvent in response to changes in the solute. researchgate.netmdpi.com These simulations can reveal how the solvent stabilizes reactants, products, or transition states, thereby affecting the energy landscape of a reaction. While general in nature, these computational techniques are vital for understanding reactions involving this compound in solution, providing insights that are not accessible through implicit solvent models which treat the solvent as a continuous medium. researchgate.netmdpi.com
Computational Modeling of Catalytic Cycles and Selectivity
Computational chemistry is an invaluable tool for investigating complex catalytic cycles. researchgate.netresearchgate.net DFT calculations, in particular, can be used to map out the entire energy profile of a catalytic reaction, identifying all intermediates and transition states. researchgate.net This allows for the determination of the rate-determining step of the cycle and provides a detailed understanding of how the catalyst facilitates the reaction.
For reactions involving silyl (B83357) hydrides like this compound, such as transition-metal-catalyzed hydrosilylation, computational modeling can elucidate the mechanism of catalyst activation, the nature of the key catalytic species, and the origins of regio- and stereoselectivity. By comparing the activation barriers for different possible pathways, researchers can predict which products are likely to form and how the structure of the catalyst or the substrates influences the outcome. For example, in modeling the catalytic cycle of a glutathione (B108866) peroxidase mimic, DFT was used to elucidate a four-step mechanism, identify the rate-determining step based on activation parameters, and analyze the critical bond-breaking and bond-forming events. researchgate.net Such detailed mechanistic understanding is crucial for the rational design of new and improved catalysts for reactions involving organosilanes.
Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA)
A thorough search of computational chemistry literature yielded no specific studies that have applied the Activation Strain Model (ASM) or Energy Decomposition Analysis (EDA) directly to this compound. These powerful tools are instrumental in understanding chemical reactivity by partitioning the interaction energy between reactants into contributions from the structural distortion of the reactants (strain) and the electronic interactions between them. The absence of such analyses for this compound means that a quantitative breakdown of its potential reaction barriers and intermolecular interactions from this theoretical perspective is not currently available.
Applications of Tert Butyldimethylsilane in Interdisciplinary Research Fields
Materials Science and Engineering
In the realm of materials science and engineering, tert-butyldimethylsilane is utilized for its ability to impart specific properties to surfaces and polymers, as well as its role as a key reagent in the synthesis of advanced materials.
The modification of surfaces to alter their properties, such as wettability, is a critical aspect of materials science. This compound and its derivatives are employed to create hydrophobic surfaces. By introducing the bulky tert-butyldimethylsilyl group onto a surface, its surface energy can be significantly lowered, leading to increased water repellency. This is because the nonpolar alkyl groups of the silane (B1218182) orient away from the surface, creating a layer that resists interaction with water molecules.
Surfaces with contact angles greater than 90° are classified as hydrophobic, and micro-textured surfaces with hydrophobic asperities can achieve superhydrophobicity with contact angles exceeding 150°. gelest.comnih.gov The creation of such surfaces is crucial for a variety of applications, including self-cleaning coatings, anti-fouling surfaces for biomedical implants, and moisture-resistant electronics. nih.govnih.govmdpi.com While the direct application of this compound for these purposes is often part of a broader surface treatment process involving various silanes, its fundamental role in achieving hydrophobicity is well-established. gelest.com
Table 1: Impact of Surface Modification on Wettability
| Surface State | Contact Angle (θ) | Key Characteristics |
| Hydrophilic | < 90° | Spreads water |
| Hydrophobic | > 90° | Repels water, forms droplets |
| Superhydrophobic | > 150° | Extreme water repellency, "lotus effect" |
Silicone polymers, or polysiloxanes, are known for their thermal stability, flexibility, and chemical inertness. escholarship.org The properties of these polymers can be further enhanced by incorporating specific functional groups. This compound is used in the synthesis and modification of silicone polymers to improve their thermal stability. chemimpex.com The introduction of bulky tert-butyl groups can hinder the degradation pathways of the polymer backbone at elevated temperatures. cnrs.frgelest.com
Research has shown that the thermal stability of polysiloxanes is influenced by the nature of the side groups, with bulkier groups generally leading to increased stability. gelest.com For instance, the modification of methylsilicone resin with TriSilanolIsobutyl-POSS, a compound with a structural resemblance to tert-butyl groups in terms of steric bulk, has been shown to increase decomposition temperatures. cnrs.fr This is attributed to the retardation of polymer chain motion and the formation of a protective inorganic SiO2 layer upon degradation. cnrs.fr While direct studies on this compound's effect are part of a broader investigation into sterically hindered silanes, the principle of using bulky groups to enhance thermal properties is a key strategy in silicone polymer chemistry. researchgate.netresearchgate.netmdpi.comresearchgate.net
In organometallic chemistry, this compound is utilized in the synthesis of novel ligands and organometallic complexes, particularly those involving ferrocene (B1249389). Ferrocene derivatives are of great interest due to their unique electrochemical properties and applications in catalysis and materials science. nih.govnih.gov
The synthesis of 1,1′-Bis(tert-butyldimethylsilyl)ferrocene has been reported, demonstrating the ability to introduce the bulky silyl (B83357) group onto the cyclopentadienyl (B1206354) rings of ferrocene. nih.gov This modification can influence the electronic properties and steric environment of the ferrocene core, which in turn affects the reactivity and stability of its complexes. Furthermore, tert-butyldimethylsilyl groups have been incorporated into ferrocene-based ligands, such as 1-(tert-butyldimethylsilyl)amino-1'-diphenylphosphinoferrocene, for use in coordination chemistry and catalysis. escholarship.org The presence of the tert-butyl group can also influence the conformation of the ferrocene backbone in more complex ligand systems. researchgate.net
A significant application of this compound in advanced materials synthesis is its use as a protecting group in the creation of carbon nanohoops and other topological molecular nanocarbons. thieme-connect.comnih.govresearchgate.net These novel carbon allotropes, which can be considered segments of carbon nanotubes, possess unique optoelectronic and structural properties. nih.govescholarship.org
The synthesis of these strained, curved molecules often requires the use of pro-aromatic units with tertiary alcohols that need to be protected to prevent side reactions. thieme-connect.com Tert-butyldimethylsilyl has been shown to be an excellent protecting group in this context. It can be easily installed and removed under mild conditions and exhibits greater stability towards acids and bases compared to other silyl groups like triethylsilyl. thieme-connect.com This enhanced stability is crucial for the successful multi-step synthesis of these complex structures. The use of tert-butyldimethylsilyl also helps in preserving high stereoselectivity during key reaction steps. thieme-connect.com The development of synthetic routes to topologically unique nanocarbons, such as all-benzene catenanes and trefoil knots, also relies on precise chemical transformations where protecting groups like tert-butyldimethylsilyl play a critical role. nih.govresearchgate.netnih.govchemrxiv.orgic.ac.uk
Biochemical and Biomedical Research Methodologies
In the biochemical and biomedical fields, the primary role of this compound is as a robust and versatile protecting group, particularly in the synthesis of nucleic acids.
The chemical synthesis of oligonucleotides, which are short DNA or RNA molecules, is a cornerstone of modern molecular biology and biotechnology. This process requires the use of protecting groups to shield the reactive hydroxyl and amino functionalities of the nucleoside building blocks. wikipedia.org The tert-butyldimethylsilyl (TBDMS) group is widely used for the protection of the 2'-hydroxyl group of ribonucleosides in RNA synthesis. umich.edunih.gov
The selection of the TBDMS group is critical because the 2'-hydroxyl protecting group must remain intact throughout the synthesis cycles and then be cleanly removed at the end without causing degradation of the RNA strand. umich.eduatdbio.com Tert-butyldimethylsilyl chloride reacts selectively with the hydroxyl groups of nucleosides, and its steric bulk allows for preferential reaction with the 5'-hydroxyl group of deoxynucleosides. cdnsciencepub.comcdnsciencepub.com The TBDMS group is stable under the conditions required for phosphorylation and for the removal of other protecting groups, but it can be efficiently removed using fluoride (B91410) ions at the final stage of synthesis. wikipedia.orgcdnsciencepub.com This orthogonality makes it an ideal choice for the complex, multi-step process of solid-phase oligonucleotide synthesis. nih.govbiosyn.com
Table 2: Role of tert-Butyldimethylsilyl (TBDMS) in Oligonucleotide Synthesis
| Protected Group | Purpose | Deprotection Reagent | Key Advantage |
| 2'-Hydroxyl of Ribonucleosides | Prevents side reactions and strand cleavage during RNA synthesis | Fluoride ions (e.g., TBAF) | Stability to acidic and basic conditions used for other deprotections |
| 5'-Hydroxyl of Deoxynucleosides | Allows for selective modification of other positions | Acidic conditions | Preferential reaction due to steric hindrance |
Synthesis of Complex Natural Products and Pharmaceuticals
The tert-butyldimethylsilyl (TBDMS) group, introduced via this compound derivatives, is a cornerstone in the synthesis of complex natural products and pharmaceuticals due to its role as a robust protecting group for hydroxyl moieties. Its steric bulk ensures stability across a wide range of reaction conditions, yet it can be selectively removed, a property essential for multi-step synthetic campaigns.
In the total synthesis of intricate molecules, multiple functional groups with varying reactivities must be orchestrated. The TBDMS group allows for the temporary masking of reactive hydroxyl groups, preventing their interference in subsequent chemical transformations. This strategy is pivotal in controlling regioselectivity and stereochemistry. For instance, in the synthesis of prostaglandins (B1171923) and certain antibiotics, the selective protection of hydroxyl groups with TBDMS is a critical step. nih.govumich.edu This allows chemists to perform reactions on other parts of the molecule without affecting the protected alcohol. The stability of TBDMS ethers to basic and aqueous conditions, along with many oxidizing and reducing agents, makes them highly versatile. nih.gov
The selective introduction and removal of TBDMS groups in the presence of other protecting groups, a concept known as orthogonality, is a powerful tool in complex synthesis. mdpi.com For example, a TBDMS ether can be cleaved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), under conditions that leave other common protecting groups like benzyl (B1604629) or acetyl groups intact. nih.gov This differential reactivity is exploited in the synthesis of molecules with multiple hydroxyl groups that require individual manipulation.
The strategic application of TBDMS as a protecting group has been instrumental in the successful synthesis of numerous biologically active compounds. Its reliability and predictability have made it an indispensable tool for medicinal chemists in the development of new therapeutic agents. springernature.com
Derivatization for Metabolomic and Proteomic Analysis (e.g., Amino Acids, Peptides)
In the fields of metabolomics and proteomics, the analysis of small, polar molecules such as amino acids, organic acids, and small peptides by gas chromatography-mass spectrometry (GC-MS) presents a challenge due to their low volatility. Chemical derivatization is a necessary step to increase their volatility and thermal stability. The use of reagents that introduce a tert-butyldimethylsilyl (TBDMS) group onto polar functional groups is a widely adopted and effective strategy.
The derivatization process typically involves the reaction of the analyte with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on hydroxyl (–OH), carboxyl (–COOH), amino (–NH2), and thiol (–SH) groups with a TBDMS group. sigmaaldrich.com This single-step derivatization is advantageous for its simplicity and efficiency. springernature.com The resulting TBDMS derivatives are significantly more volatile and produce characteristic mass spectra, facilitating their identification and quantification. sigmaaldrich.com
A key advantage of TBDMS derivatization is the stability of the resulting derivatives, which are less susceptible to hydrolysis compared to smaller silyl derivatives like trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.comacs.org This robustness is crucial for ensuring the integrity of the sample during analysis. Furthermore, the mass spectra of TBDMS derivatives often show a prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]+), which is a useful diagnostic tool for structural elucidation. oup.com
This derivatization technique has been successfully applied to the analysis of a wide range of metabolites in various biological samples. For instance, a one-step derivatization procedure using MTBSTFA has been employed for the simultaneous analysis of 22 free amino acids in animal-derived food products by GC-MS. acs.orgnih.gov The method demonstrated good reproducibility and sensitivity, making it suitable for routine analysis in both research and quality control settings. acs.orgnih.gov
Table 1: Functional Groups Derivatized by TBDMS for GC-MS Analysis
| Functional Group | Example Analyte |
|---|---|
| Hydroxyl (-OH) | Alcohols, Carbohydrates |
| Carboxyl (-COOH) | Carboxylic Acids, Amino Acids |
| Amino (-NH2) | Amino Acids, Polyamines |
| Thiol (-SH) | Cysteine |
| Sulfonic Acid (-SO2H) | --- |
| Carbonyl (=O) | --- |
| Hydroxylamine (-NH-OH) | --- |
This table is generated based on information from a study on TBDMS derivatization for GC-MS. springernature.com
Applications in Carbohydrate Chemistry and Glycoscience
The structural complexity and polyhydroxylated nature of carbohydrates necessitate the extensive use of protecting groups in their chemical synthesis and modification. The tert-butyldimethylsilyl (TBDMS) group is a prominent protecting group in carbohydrate chemistry, valued for its stability and the ability to be selectively introduced and removed. nih.govresearchgate.net
In the synthesis of oligosaccharides, the strategic protection and deprotection of specific hydroxyl groups are paramount for controlling the regioselectivity of glycosidic bond formation. The TBDMS group's steric hindrance allows for the preferential silylation of less sterically hindered primary hydroxyl groups over more hindered secondary ones. nih.gov This regioselectivity is a key tool for chemists to differentiate between the various hydroxyl groups on a sugar ring.
The stability of TBDMS ethers to a wide range of reaction conditions allows for subsequent chemical transformations on other parts of the carbohydrate molecule without affecting the protected hydroxyls. researchgate.net Furthermore, the TBDMS group can influence the reactivity and stereoselectivity of glycosylation reactions. The presence of bulky silyl groups on a glycosyl donor can affect its conformational equilibrium, which in turn can direct the stereochemical outcome of the glycosylation. researchgate.netnih.gov For example, polysilylated glycosyl donors have been shown to exhibit unusual reactivity and stereoselectivity in glycosylation reactions. researchgate.net
While the TBDMS group is generally stable, it can be induced to migrate between adjacent hydroxyl groups under certain conditions, a phenomenon that can be either a synthetic challenge or a useful tool depending on the desired outcome. researchgate.net The selective removal of TBDMS groups in the presence of other protecting groups is typically achieved using fluoride reagents, such as TBAF, providing an orthogonal deprotection strategy that is crucial in the multi-step synthesis of complex glycans and glycoconjugates. nih.gov
Table 2: Common Silyl Protecting Groups in Carbohydrate Chemistry
| Silyl Group | Abbreviation |
|---|---|
| Trimethylsilyl | TMS |
| Triethylsilyl | TES |
| Triisopropylsilyl | TIPS |
| tert-Butyldimethylsilyl | TBDMS or TBS |
| tert-Butyldiphenylsilyl | TBDPS |
This table is based on commonly used silyl protecting groups in organic and carbohydrate chemistry. researchgate.netharvard.edu
Polymer Science and Engineering
Controlled Polymerization Techniques (e.g., RAFT Polymerization of Silyl Methacrylates)
Controlled polymerization techniques have revolutionized the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile method that can be applied to a wide range of monomers, including silyl methacrylates. The polymerization of tert-butyldimethylsilyl methacrylate (B99206) (TBDMSMA) via RAFT allows for the synthesis of well-defined polymers that can serve as precursors to other functional materials. mdpi.com
In the RAFT polymerization of TBDMSMA, a thiocarbonylthio compound acts as a chain transfer agent (CTA) to mediate the polymerization process. This results in a dynamic equilibrium between active propagating macroradicals and dormant polymer chains, which is the basis for the controlled nature of the polymerization. mdpi.com The choice of CTA is crucial for achieving good control over the polymerization. Studies have shown that agents like cyanoisopropyl dithiobenzoate (CPDB) can effectively control the polymerization of TBDMSMA, leading to polymers with narrow molecular weight distributions that increase linearly with monomer conversion. mdpi.com
The resulting poly(tert-butyldimethylsilyl methacrylate) (PTBDMSMA) can be easily converted to poly(methacrylic acid) (PMAA) through the deprotection of the silyl groups using acid or fluoride. acs.org This post-polymerization modification allows for the creation of water-soluble polymers from a hydrophobic precursor. The ability to control the tacticity (the stereochemical arrangement of the monomer units) of the polymer chain is another significant advantage of this approach. The bulkiness of the silyl substituent on the methacrylate monomer can influence the tacticity of the resulting polymer, with bulkier groups generally leading to higher isotacticity. acs.org
The controlled nature of RAFT polymerization also enables the synthesis of more complex polymer architectures, such as block copolymers. For example, well-defined diblock copolymers of poly(tert-butyldimethylsilyl methacrylate) and poly(dimethylsiloxane) have been synthesized using this technique. acs.org
Table 3: Key Parameters in RAFT Polymerization of TBDMSMA
| Parameter | Description |
|---|---|
| Monomer | tert-Butyldimethylsilyl methacrylate (TBDMSMA) |
| Chain Transfer Agent (CTA) | e.g., Cyanoisopropyl dithiobenzoate (CPDB) |
| Initiator | e.g., Azo initiator |
| Resulting Polymer | Poly(tert-butyldimethylsilyl methacrylate) (PTBDMSMA) |
| Post-polymerization Modification | Deprotection to Poly(methacrylic acid) (PMAA) |
This table summarizes the key components and outcomes of the RAFT polymerization of TBDMSMA. mdpi.comacs.org
Synthesis of Specialty Polymers with Silyl Side Chains
Polymers bearing silyl side chains exhibit a range of unique and tunable properties that make them valuable in various applications. The incorporation of tert-butyldimethylsilyl groups into the side chains of polymers can significantly influence their physical and chemical characteristics, such as solubility, thermal stability, and surface properties.
One common approach to synthesizing polymers with silyl side chains is the polymerization of monomers that already contain the silyl group, such as tert-butyldimethylsilyl methacrylate (TBDMSMA). mdpi.comacs.org As discussed previously, controlled polymerization techniques like RAFT can be employed to produce well-defined polymers with these silyl side chains. These polymers can be used as is or as intermediates for further chemical modification. For example, polymers with trialkylsilyl ester pendant groups have been developed as binders for self-polishing antifouling coatings. In this application, the silyl ester groups undergo hydrolysis in seawater, leading to a water-soluble polymer that is gradually removed from the surface, preventing the accumulation of marine organisms. mdpi.com
The bulkiness of the silyl side chains can also be used to control the stereochemistry of the polymer backbone during polymerization. Increasing the steric bulk of the silyl substituent can favor the formation of isotactic polymers. acs.org This control over polymer microstructure is important as it can have a significant impact on the material's properties.
In addition to the polymerization of silyl-containing monomers, silyl groups can also be introduced into polymers through post-polymerization modification. This involves reacting a pre-existing polymer with a reagent that introduces the tert-butyldimethylsilyl group. This approach allows for the modification of a wider range of polymer backbones. The presence of silyl side chains can impart desirable properties such as increased hydrophobicity and improved thermal stability to the parent polymer.
Table 4: Examples of Specialty Polymers with Silyl Side Chains
| Polymer Type | Monomer/Precursor | Key Property/Application |
|---|---|---|
| Poly(silyl methacrylate)s | tert-Butyldimethylsilyl methacrylate | Precursor to poly(methacrylic acid), control over tacticity |
| Silyl-functionalized Polysiloxanes | Hydrosilylation of functional polysiloxanes | Low glass transition temperature, thermal stability |
| Self-polishing Polymers | Silyl ester-containing methacrylates | Antifouling coatings |
This table provides examples of polymers with silyl side chains and their applications. mdpi.comacs.orgmdpi.com
Emerging Research Directions and Future Perspectives
Novel Synthetic Applications and Methodological Advancements
The utility of tert-Butyldimethylsilane extends far beyond its traditional role as a simple hydroxyl protecting group. Current research is focused on leveraging its unique properties to facilitate complex molecular constructions and to refine the methodologies for its introduction and removal.
One significant area of advancement is the development of increasingly chemoselective and mild conditions for the protection and deprotection of TBDMS ethers. Historically, the removal of TBDMS groups often required stoichiometric amounts of fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), which can be corrosive and basic, leading to potential side reactions with sensitive substrates iwu.edu. Modern advancements have introduced a host of catalytic systems that operate under milder and more selective conditions. For instance, iron(III) tosylate has been demonstrated as an inexpensive, non-corrosive, and highly efficient catalyst for the deprotection of TBDMS ethers, showing tolerance for other sensitive groups like tert-Butyldiphenylsilyl (TBDPS) ethers and the Boc group iwu.edu. Similarly, catalysts like copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in methanol (B129727) and catalytic amounts of acetyl chloride in dry methanol have been established as effective systems for cleaving TBDMS ethers with high yields and selectivity organic-chemistry.orgnih.gov.
The quest for enhanced selectivity is a driving force in methodological innovation. Research has shown that specific catalytic systems can differentiate between various types of silyl (B83357) ethers or between silyl ethers at different positions in a molecule. For example, sodium tetrachloroaurate(III) dihydrate allows for the selective deprotection of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers or more sterically hindered silyl ethers organic-chemistry.org. These advancements are crucial in multi-step syntheses of complex natural products where precise control over protecting group manipulation is paramount.
Beyond protection/deprotection, TBDMS moieties are being incorporated into more complex reagents to serve dual functions. An example is (3-Bromopropoxy)-tert-butyldimethylsilane, which acts as both a protecting group and a versatile alkylating agent, enabling the introduction of specific functionalities into intricate molecular architectures during pharmaceutical synthesis nbinno.com. The TBDMS group is also finding new applications in the synthesis of novel materials, such as its use as a protecting group in the multi-step synthesis of carbon nanohoops, where its steric bulk and stability are advantageous thieme-connect.com.
| Catalyst/Reagent | Key Advantages | Selectivity Profile | Reference |
|---|---|---|---|
| Iron(III) Tosylate | Inexpensive, non-corrosive, highly catalytic | Cleaves TBDMS, TES, TIPS; Tolerates TBDPS, Boc | iwu.edu |
| CuSO₄·5H₂O | Mild, environmentally benign | Selective for alkyl TBDMS over aryl TIPS/TBDPS | researchgate.net |
| Acetyl Chloride (catalytic) | Mild, convenient, avoids acylated byproducts | Tolerates various groups (acetyl, benzyl (B1604629), etc.) | organic-chemistry.orgnih.gov |
| Sodium Tetrachloroaurate(III) | Mild, selective | Aliphatic TBDMS over aromatic TBDMS/TBDPS | organic-chemistry.org |
| Tetrabutylammonium Tribromide | High-yielding, fast, cost-effective | Cleaves TBDMS in presence of TBDPS, Bn, Ac |
Integration with Automation and High-Throughput Experimentation
The increasing complexity of chemical synthesis has necessitated the adoption of automation and high-throughput experimentation (HTE) to accelerate discovery and optimization processes. TBDMS chemistry is well-suited for integration into these platforms. HTE, which involves running many reactions simultaneously in parallel, is particularly useful for rapidly screening reaction conditions to find the ideal parameters sigmaaldrich.com.
The vast array of available catalysts and reaction conditions for TBDMS protection and deprotection presents a significant optimization challenge that is ideally addressed by HTE. Automated robotic systems can be employed to dispense precise amounts of substrates, reagents, and a diverse library of catalysts into multi-well plates sigmaaldrich.com. This allows for the rapid screening of variables such as solvent, temperature, and catalyst loading to identify the optimal conditions for a specific transformation with minimal material consumption. For instance, the KitAlysis™ platform enables the screening of 24 unique chemical reactions, which could be adapted to test various conditions for a challenging TBDMS deprotection in a complex molecule sigmaaldrich.com.
Furthermore, high-throughput screening systems have been developed to assess the performance of silane-based surface modifications, demonstrating the adaptability of these techniques to organosilicon chemistry nih.gov. While this application is in materials science, the principles of automated synthesis and rapid screening are directly transferable to solution-phase TBDMS chemistry. The future of TBDMS methodology will likely involve the development of standardized, pre-plated screening kits specifically designed for protecting group manipulations, allowing chemists to quickly identify hyper-selective conditions for their unique substrates without laborious manual optimization.
Role in Sustainable Chemistry and Biocatalysis
The principles of green chemistry—minimizing waste, using less hazardous substances, and improving energy efficiency—are becoming central to modern synthetic planning sigmaaldrich.comboehringer-ingelheim.com. Research in TBDMS chemistry reflects this trend, with a significant shift away from stoichiometric reagents towards catalytic and more environmentally benign methods.
The development of catalytic deprotection methods is a major step towards sustainability. By using small amounts of catalysts like iron(III) tosylate or copper salts, chemists can avoid the use of large quantities of hazardous and corrosive fluoride-based reagents iwu.eduresearchgate.net. Many of these new methods also operate in greener solvents, such as alcohols, and under milder temperature conditions, reducing energy consumption. The use of heterogeneous or supported catalysts, such as phosphomolybdic acid (PMA) on silica (B1680970), further enhances sustainability by allowing for easy recovery and recycling of the catalyst, simplifying product purification and reducing waste streams organic-chemistry.org.
The intersection of TBDMS chemistry and biocatalysis represents another promising frontier. The robustness of the TBDMS group makes it compatible with a range of enzymatic transformations, allowing it to serve as a protecting group while other parts of a molecule are modified by enzymes. This is particularly relevant in the synthesis of complex biomolecules like oligonucleotides, where TBDMS is used to protect the 2'-hydroxyl group of ribose during automated synthesis, after which the final product may be used in enzymatic reactions researchgate.netmdpi.com.
Looking forward, a key goal is the development of enzymes that can directly and selectively catalyze the formation or cleavage of TBDMS ethers. While research has shown that some hydrolases can catalyze reactions involving silyl compounds, such as the formation of siloxane bonds, the field is still in its infancy researchgate.net. The discovery or engineering of a "silylase" or "desilylase" enzyme would represent a paradigm shift, offering an exceptionally mild and exquisitely selective method for TBDMS group manipulation in aqueous media, fully aligning with the goals of sustainable chemistry.
Advanced Computational Design and Prediction of TBDMS Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, and its application to TBDMS chemistry is a growing area of research. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are being used to provide deep insights into the mechanisms of silylation and desilylation reactions.
These computational models can elucidate the subtle electronic and steric effects that govern the reactivity and selectivity of silyl protecting groups. For example, DFT calculations have been used to analyze the impact of the size of different protecting groups, including TBDMS, on the geometric properties of a molecule, which in turn influences its reactivity thieme-connect.com. Such studies help chemists understand why a particular protecting group strategy is successful and can guide the rational design of new synthetic routes.
A significant future direction is the development of predictive models for TBDMS reactivity. By calculating transition state energies or adduct formation energies, computational methods can predict the relative reactivity of different hydroxyl groups in a molecule towards silylation, or the relative lability of different TBDMS ethers towards a specific deprotection reagent nih.gov. This predictive power can minimize the need for extensive empirical screening, saving time and resources. As computational power increases and algorithms become more sophisticated, it is conceivable that chemists will be able to perform in silico screening of protecting group strategies to identify the optimal conditions before even entering the laboratory.
Exploration of New TBDMS-Based Reagents and Catalysts
The development of novel reagents and catalysts continues to be a vibrant area of research, aiming to expand the synthetic toolkit and overcome existing limitations. While tert-Butyldimethylsilyl chloride (TBDMSCl) and the corresponding triflate (TBDMSOTf) remain the workhorse reagents for silylation, new derivatives are being explored to achieve different reactivity profiles and functionalities wikipedia.org.
Functionalized TBDMS reagents, such as (3-Bromopropoxy)-tert-butyldimethylsilane, exemplify a strategy where the silicon moiety is attached to a reactive handle, allowing for tandem protection-functionalization steps nbinno.com. This approach enhances synthetic efficiency by reducing the number of required steps. The future will likely see the emergence of more sophisticated TBDMS-based reagents designed for specific, targeted applications, such as fluorescently tagged silylating agents for analytical purposes or reagents designed for solid-phase synthesis.
The discovery of new catalysts for TBDMS chemistry is also a major focus. While many new systems for deprotection have been developed, there is still a need for catalysts that offer orthogonal selectivity under neutral conditions. Non-ionic base catalysts, such as the proazaphosphatrane P(MeNCH₂CH₂)₃N, have been shown to be effective for the desilylation of TBDMS ethers, representing a move away from traditional acidic or fluoride-based methods nih.govacs.org. The exploration of earth-abundant and non-toxic metal catalysts, like those based on iron, is a key trend driven by both cost and sustainability considerations iwu.edu.
| Catalyst | Reaction Type | Description | Reference |
|---|---|---|---|
| P(MeNCH₂CH₂)₃N | Deprotection | A non-ionic base catalyst effective for desilylation of primary, secondary, tertiary, and phenolic TBDMS ethers. | nih.govacs.org |
| Proazaphosphatrane | Protection | An efficient catalyst for the silylation of a wide variety of alcohols and phenols using TBDMSCl. | organic-chemistry.org |
| N-Iodosuccinimide | Deprotection | Allows for catalytic and selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. | organic-chemistry.org |
| Tris(pentafluorophenyl)borane | Protection | Effective for the dehydrogenative silylation of alcohols, producing dihydrogen as the only byproduct. | organic-chemistry.org |
Q & A
Basic: What is the role of tert-butyldimethylsilane in protecting hydroxyl groups during organic synthesis?
This compound (TBS) is commonly used to protect hydroxyl (-OH) groups via silylation, preventing unwanted reactions during multi-step syntheses. The methodology involves reacting the hydroxyl-containing compound with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions. This forms a stable tert-butyldimethylsilyl ether, which is resistant to nucleophiles and mild acidic/basic conditions. Deprotection typically employs fluoride ions (e.g., tetrabutylammonium fluoride, BuNF) .
Advanced: How can researchers optimize reaction conditions for TBS protection in sterically hindered environments?
Steric hindrance around hydroxyl groups (e.g., in polyphenolic compounds) can reduce silylation efficiency. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity .
- Temperature control : Prolonged reaction times at 40–60°C improve yields for hindered substrates.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates silylation by activating TBSCl .
For example, in the synthesis of PPIX-L2, TBS protection of a sterically hindered alcohol required iterative testing of halogenated alcohols and chain lengths to achieve optimal reactivity .
Advanced: How to resolve contradictions in silylation efficiency data across different substrates?
Discrepancies in silylation yields often arise from electronic or steric effects. Researchers should:
- Characterize intermediates : Use H/C NMR to confirm successful protection and rule out side reactions.
- Vary reaction parameters : Adjust stoichiometry (e.g., excess TBSCl) or solvent polarity for challenging substrates.
- Cross-validate methods : Compare results with alternative protecting groups (e.g., TBDPS) to identify substrate-specific limitations .
Basic: What analytical techniques confirm successful TBS protection and deprotection?
- NMR spectroscopy : Loss of hydroxyl proton signal (~1–5 ppm) and appearance of TBS methyl signals (~0.2–1.0 ppm) indicate protection. Deprotection restores the -OH signal .
- Mass spectrometry (HRMS) : Molecular ion peaks should align with calculated masses for TBS-protected/deprotected species (e.g., Δm/z = 114 for TBS addition) .
- TLC monitoring : Silica-gel TLC with UV/iodine visualization tracks reaction progress .
Advanced: What are the trade-offs between Bu4_44NF and HF for TBS deprotection?
- BuNF : Mild, selective, and compatible with acid-sensitive substrates. However, it may leave residual fluoride ions, requiring purification .
- HF : Faster deprotection but highly toxic, requiring specialized equipment (e.g., Teflon-lined reactors). Ideal for bulkier silyl groups or stubborn protections .
Comparative studies in polymer chemistry show BuNF is preferred for functionalized polybutadienes to preserve backbone integrity .
Advanced: How does TBS protection influence stereochemical outcomes in asymmetric synthesis?
TBS groups can alter steric environments, affecting enantioselectivity. For example, in palladium-catalyzed cross-couplings, bulky TBS ethers may shield reactive sites, directing regiochemistry. Researchers should:
- Model steric effects : Computational tools (e.g., DFT) predict conformational preferences.
- Test chiral auxiliaries : Pair TBS with chiral catalysts to control stereoselectivity .
Advanced: What strategies mitigate side reactions during TBS protection in complex molecules?
Common issues include over-silylation or elimination. Solutions:
- Controlled stoichiometry : Use 1.1–1.3 equivalents of TBSCl to minimize excess.
- Inert atmosphere : Argon/N prevents moisture-induced hydrolysis.
- Low-temperature silylation : Reduces elimination in heat-sensitive substrates (e.g., allylic alcohols) .
Advanced: How is TBS used in polymer chemistry to synthesize functionalized materials?
TBS-protected monomers enable controlled polymerization. For example, hydroxyl-functionalized polybutadienes are synthesized via rare-earth-catalyzed polymerization of TBS-masked isoprene, followed by BuNF deprotection. This method achieves high cis-1,4 selectivity (>95%) and tunable hydroxyl content (10–17 mol%) .
Basic: What safety protocols are essential when handling TBSCl and its derivatives?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to TBSCl’s volatility and irritancy.
- Waste disposal : Neutralize fluoride-containing byproducts before disposal .
Advanced: How can TBS derivatives be applied in cross-disciplinary materials science?
TBDMS-chitosan derivatives are used in wood conservation for their high permeability and reversibility. For instance, PolyCatNap, a supramolecular network of TBDMS-functionalized chitosan, strengthens historical wood while addressing biodegradation and moisture resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
